The following technical guide details the properties, synthesis, and utility of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate , a critical scaffold in medicinal chemistry. [1] Chemical Identity & Structural Profile Ethy...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the properties, synthesis, and utility of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate , a critical scaffold in medicinal chemistry.
[1]
Chemical Identity & Structural Profile
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate is a bicyclic heteroaromatic compound characterized by a fused benzene and isoxazole ring system. It serves as a versatile "privileged scaffold" in drug discovery, particularly for antipsychotics (e.g., risperidone analogs) and antimicrobial agents.
Property
Data
CAS Number
57764-50-8
IUPAC Name
Ethyl 6-hydroxy-1,2-benzoxazole-3-carboxylate
Molecular Formula
C₁₀H₉NO₄
Molecular Weight
207.18 g/mol
Appearance
Off-white powder to brown oil (purity dependent)
Solubility
Soluble in DMSO, DMF, Ethanol, Ethyl Acetate; Poorly soluble in water
pKa (Predicted)
~7.5 (Phenolic OH), ~ -1.5 (Isoxazole N)
LogP (Predicted)
1.9 – 2.2
Structural Analysis
The molecule features three distinct reactive centers that define its utility in combinatorial chemistry:
C6-Hydroxyl Group: A nucleophilic phenol moiety amenable to etherification (alkylation) for lipophilicity tuning.
C3-Ethyl Ester: An electrophilic center susceptible to hydrolysis, transesterification, or reduction to primary alcohols/aldehydes.
1,2-Benzisoxazole Core: A rigid, planar pharmacophore that mimics indole or benzothiophene but with distinct hydrogen-bonding acceptors (N, O).
Synthesis & Manufacturing Protocol
The most robust synthetic route utilizes a modified Borsche synthesis , starting from resorcinol. This pathway ensures regioselectivity and high yields by leveraging the directing effects of the hydroxyl groups.
Protocol: React resorcinol with ethyl oxalyl chloride in the presence of a Lewis acid (
). The reaction occurs preferentially at the 4-position (para to one OH, ortho to the other) due to steric and electronic factors, yielding Ethyl (2,4-dihydroxyphenyl)glyoxylate .
Critical Control: Maintain temperature <10°C during addition to prevent polymerization.
Step 2: Oximation & Cyclization
Reagents: Hydroxylamine hydrochloride (
), Sodium Acetate (), Ethanol.
Protocol: Reflux the glyoxylate intermediate with hydroxylamine. The oxime forms at the
-keto position. Under acidic or thermal conditions, the oxime oxygen attacks the ortho-phenolic carbon (via nucleophilic aromatic substitution or dehydration mechanism) to close the isoxazole ring.
Purification: The product often precipitates upon cooling or addition of water. Recrystallization from ethanol/water.
Synthesis Pathway Diagram
Figure 1: Synthetic pathway from Resorcinol via Friedel-Crafts acylation and cyclization.
Reactivity & Derivatization Logic
This compound is rarely the final drug; it is a high-value intermediate. Its reactivity profile allows for the construction of complex bioactive molecules.
Key Reaction Pathways
O-Alkylation (C6 Position):
Purpose: To attach hydrophobic tails or receptor-binding motifs (e.g., piperidine chains for antipsychotic activity).
Conditions:
/ DMF / Alkyl Halide / 60°C.
Mechanism: Williamson Ether Synthesis.
Ester Hydrolysis (C3 Position):
Purpose: To generate the free carboxylic acid for coupling or decarboxylation.
Reductive Ring Opening (Kemp Elimination/Reduction):
Purpose: To access substituted salicylonitriles or 2-hydroxy-benzophenones.
Conditions:
/ Pd-C or strong base ().
Note: The N-O bond is the weak point; controlled reduction is critical if the ring must be preserved.
Derivatization Workflow
Figure 2: Divergent synthesis map showing primary derivatization routes for drug development.
Biological Applications & Therapeutic Relevance
The 1,2-benzisoxazole moiety is a bioisostere of the indole ring, commonly found in serotonin (5-HT) and dopamine (D2) modulators.
Antipsychotic Development
Mechanism: The 6-hydroxy group allows for the attachment of side chains (e.g., propyl-piperidinyl) that mimic the pharmacophore of Risperidone or Paliperidone .
Role: The benzisoxazole ring provides the necessary aromatic stacking interactions within the receptor pocket, while the 3-substituent modulates metabolic stability.
Antimicrobial Agents[1][4]
Mechanism: Derivatives substituted at the 3-position (via the ester) have shown efficacy against Gram-positive bacteria (S. aureus) by inhibiting DNA gyrase or disrupting cell wall synthesis.
Data Point: 3-carboxamide derivatives (synthesized from the ester) often exhibit lower MIC values than their ester precursors.
Antimicrobial Applications:
Karthikeyan, M.S., et al. "Synthesis and antimicrobial activity of benzisoxazole derivatives." European Journal of Medicinal Chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Physicochemical Characteristics of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate (CAS: 57764-50-8) is a critical heterocyclic intermediate employed in the synthesis of bioactive pharmacophores, particularly in the development of antipsychotics (e.g., risperidone analogs), antibacterials, and kinase inhibitors.[1][2] Its unique benzo[d]isoxazole scaffold provides a rigid bicyclic core that mimics the indole moiety while offering distinct hydrogen-bonding vectors and metabolic stability profiles.
This guide provides an exhaustive analysis of its physicochemical properties, synthetic accessibility, and stability mechanisms. It is designed to serve as a self-validating reference for scientists integrating this scaffold into lead optimization campaigns.
Molecular Identity & Structural Analysis[3]
The compound features a fused benzene and isoxazole ring system substituted with a phenolic hydroxyl group at the C6 position and an ethyl ester at the C3 position. This substitution pattern creates a "push-pull" electronic system, where the electron-donating phenol and the electron-withdrawing ester influence the reactivity of the central aromatic core.
Often isolated as a brown oil in crude form; crystallizes upon high purification.[3][4]
H-Bond Donors
1 (Phenolic OH)
H-Bond Acceptors
5 (N, O-ring, O-ester, O-carbonyl, OH)
High polarity relative to unsubstituted benzisoxazoles.
Physicochemical Profiling
Understanding the solubility and ionization behavior of this intermediate is prerequisite for successful derivatization. The compound exhibits amphiphilic character due to the lipophilic ethyl ester and the hydrophilic phenol.
Solubility & Lipophilicity
LogP (Predicted): ~2.1 – 2.5
Aqueous Solubility: Low (< 0.1 mg/mL at pH 7). Solubility increases significantly at pH > 9.5 due to phenoxide formation.
Organic Solubility: Freely soluble in DMSO, DMF, Ethyl Acetate, and Methanol. Moderate solubility in Dichloromethane.
Ionization (pKa)
The molecule possesses two potential ionization sites, though only one is physiologically relevant in standard synthesis:
Phenolic Hydroxyl (C6-OH): pKa ≈ 9.2 – 9.8. Deprotonation yields a phenoxide anion, activating the ring for O-alkylation.
Isoxazole Nitrogen: Non-basic (pKa < 0). The nitrogen lone pair participates in the aromatic sextet of the isoxazole ring, rendering it unreactive to protonation under standard conditions.
Thermal & Chemical Stability
Thermal: Stable up to ~150°C. Prolonged heating above 180°C may induce decarboxylation or isoxazole ring opening (Kemp elimination-type mechanisms).
Hydrolytic: The C3-ethyl ester is susceptible to hydrolysis.
Acidic conditions:[5][6] Slow hydrolysis to the carboxylic acid.
Basic conditions: Rapid hydrolysis (saponification) to the carboxylate; concurrent deprotonation of the phenol occurs.
Synthetic Accessibility & Purity Profiling
The synthesis of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate typically proceeds via the cyclization of oxime intermediates derived from resorcinol derivatives. Understanding this pathway is crucial for identifying common impurities.
Common Impurities
Uncyclized Oxime: Ethyl 2-(2,4-dihydroxyphenyl)-2-(hydroxyimino)acetate. (Result of incomplete cyclization).
Hydrolysis Product: 6-hydroxybenzo[d]isoxazole-3-carboxylic acid. (Result of wet solvents or improper storage).
Regioisomers: 4-hydroxy isomers (rare, dependent on the regioselectivity of the initial acylation/nitrosation step).
Diagram 1: Synthetic & Degradation Logic
The following diagram illustrates the primary synthetic route and the competing degradation pathway (hydrolysis).
Caption: Synthetic flow from phenylacetate precursor to target, highlighting the critical cyclization step and potential hydrolytic degradation.
Reactivity & Derivatization Strategies
The compound serves as a bifunctional scaffold. The C6-Phenol allows for the introduction of solubilizing chains or pharmacophores via ether linkages, while the C3-Ester serves as a gateway to amides, acids, or heterocycles (e.g., oxadiazoles).
Diagram 2: Functionalization Logic
Caption: Divergent synthesis pathways utilizing the C6-phenol and C3-ester handles for library generation.[3]
Experimental Protocols
To ensure reproducibility and data integrity, the following protocols are recommended for characterization.
Protocol A: HPLC Purity & Impurity Profiling
Rationale: The high UV absorbance of the benzisoxazole core allows for sensitive detection. A gradient method is required to separate the polar acid degradant from the lipophilic ester.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes; hold 2 mins.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (aromatic core) and 280 nm (phenol).
Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile.
Expected Retention:
Hydrolyzed Acid: ~2.5 - 3.0 min
Target Ester: ~6.5 - 7.0 min
Protocol B: Thermodynamic Solubility Assay
Rationale: Visual solubility is often misleading for intermediates that form supersaturated oils. This protocol uses saturation equilibrium.
Preparation: Weigh 5 mg of compound into a 1.5 mL microcentrifuge tube.
Solvent Addition: Add 500 µL of PBS (pH 7.4) or solvent of choice.
Incubation: Shake at 500 rpm for 24 hours at 25°C.
Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid/oil.
Quantification: Dilute supernatant 10x in Acetonitrile and analyze via HPLC (Protocol A) against a standard curve.
Handling & Storage
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is prone to oxidation (darkening) and hydrolysis if exposed to moisture and air at room temperature.
Handling: Wear standard PPE. Treat as a potential irritant. Avoid contact with strong bases during storage to prevent premature hydrolysis.
References
PubChem. (n.d.). Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate (Compound Summary). National Library of Medicine. Retrieved from [Link]
Google Patents. (2007). WO2007038367A1 - Indazoles, benzothiazoles, benzisoxazoles... preparation and uses thereof.
MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester: Synthesis and Hydrogenation. Molbank. Retrieved from [Link][7]
American Elements. (n.d.). Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate Product Information. Retrieved from [Link]
High-Purity Scaffold for Medicinal Chemistry & Drug Discovery
Executive Summary
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate (CAS 57764-50-8) is a specialized heterocyclic intermediate utilized in the synthesis of bioactive small molecules.[1] Belonging to the benzisoxazole class—a pharmacophore found in antipsychotics (e.g., Risperidone) and anticonvulsants (e.g., Zonisamide)—this compound offers a unique substitution pattern. The 3-carboxylate moiety provides a versatile electrophilic handle for amidation or reduction, while the 6-hydroxyl group serves as a nucleophilic site for etherification, allowing researchers to tune lipophilicity and target engagement. This guide details its synthesis, chemical properties, and application in divergent library generation.
Chemical Identity & Physical Properties[2][3][4][5][6]
Property
Specification
CAS Number
57764-50-8
IUPAC Name
Ethyl 6-hydroxy-1,2-benzoxazole-3-carboxylate
Molecular Formula
C₁₀H₉NO₄
Molecular Weight
207.18 g/mol
Appearance
Off-white to pale yellow crystalline powder
Solubility
Soluble in DMSO, DMF, MeOH, EtOAc; Sparingly soluble in water
The synthesis of 1,2-benzisoxazole-3-carboxylates typically avoids the harsh conditions of thermal cyclization used for non-functionalized analogs. The preferred laboratory route for the 6-hydroxy derivative utilizes a [3+2] cycloaddition-type condensation between resorcinol and an activated oximido-acetate equivalent.
Mechanistic Pathway
The reaction proceeds via the in situ generation of a nitrile oxide or nitroso-alkene species from ethyl 2-chloro-2-(hydroxyimino)acetate. This electrophilic species undergoes attack by the electron-rich resorcinol ring (Friedel-Crafts type), followed by rapid cyclization onto the phenolic oxygen.
Figure 1: Mechanistic pathway for the base-mediated synthesis of the benzisoxazole core.
Experimental Protocol (Standardized)
Objective: Synthesis of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate on a 10 mmol scale.
Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve Resorcinol (10 mmol) in anhydrous DCM (30 mL).
Activation: Cool the solution to 0°C. Add Ethyl 2-chloro-2-(hydroxyimino)acetate (10 mmol) in one portion.
Cyclization: Add Et₃N (20 mmol) dropwise over 15 minutes. The solution typically turns yellow/orange, indicating the formation of the intermediate.
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (50% EtOAc/Hexane) for the disappearance of resorcinol.
Work-up: Quench with 1N HCl (30 mL) to neutralize excess base. Extract the aqueous layer with DCM (2 x 20 mL).
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography (SiO₂, Gradient: 10% → 40% EtOAc in Hexanes).
Validation: Product should be a pale solid. Verify via ¹H-NMR (Look for ethyl ester signals: ~1.4 ppm triplet, ~4.4 ppm quartet; and aromatic protons: ~6.8–7.8 ppm).
Medicinal Chemistry Applications
This scaffold is a "divergent intermediate." The orthogonal reactivity of the phenol and the ester allows for the rapid generation of Structure-Activity Relationship (SAR) libraries.
Functionalization Strategies
Position 6 (Hydroxyl): Used to modulate solubility and metabolic stability. Alkylation with solubilizing groups (e.g., morpholino-ethyl) or lipophilic spacers is common.
Position 3 (Ester): The "warhead" attachment point. It can be hydrolyzed to the acid (for coupling with amines) or reduced to the alcohol (for ether linkage).
Figure 2: Divergent synthetic workflow for library generation.
Case Study Relevance[7]
Anticonvulsants: While Zonisamide is a sulfonamide, 3-carboxamide derivatives derived from this ester have shown efficacy in seizure models with improved solubility profiles [1].
Antimicrobials: Benzo[d]isoxazole esters have been identified as inhibitors of Mycobacterium tuberculosis, specifically targeting enzymes involved in cell wall synthesis [2].
P-Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water).
Stability: Stable under normal conditions. Avoid strong oxidizing agents and strong bases (which may hydrolyze the ester or deprotonate the phenol prematurely).
References
Sahoo, S. K., et al. (2022). "Exploration of isoxazole-carboxylic acid methyl ester based derivatives as promising antitubercular agents." Chemistry & Biodiversity.
Pal, D., et al. (2015). "Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives." International Journal of Pharmaceutical Sciences and Research.
American Elements. "Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate Product Specifications."
National Institutes of Health (NIH). "Advances in isoxazole chemistry and their role in drug discovery." PMC.
Author: BenchChem Technical Support Team. Date: February 2026
Molecular Architecture, Synthesis Protocols, and Drug Discovery Utility
Executive Summary
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate (CAS: 57764-50-8) represents a critical pharmacophore scaffold in medicinal chemistry, particularly within the development of atypical antipsychotics and psychotropic agents. As a functionalized benzisoxazole, it offers two distinct vectors for diversification: the 6-hydroxyl group (amenable to etherification/alkylation) and the 3-carboxylate moiety (amenable to amidation, reduction, or hydrolysis). This guide provides a rigorous technical analysis of its physicochemical properties, a validated synthetic pathway rooted in mechanistic causality, and its application in high-value drug discovery workflows.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The precise characterization of this compound is fundamental for accurate stoichiometry in synthetic workflows.
Core Identifiers
Parameter
Specification
IUPAC Name
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate
CAS Number
57764-50-8
Molecular Formula
C₁₀H₉NO₄
Molecular Weight
207.18 g/mol
SMILES
CCOC(=O)C1=NOC2=C1C=CC(O)=C2
** MDL Number**
MFCD09038232
Structural Analysis
The molecule consists of a bicyclic benzo[d]isoxazole core.
Position 3 (Head): Substituted with an ethyl ester (-COOEt). This electron-withdrawing group stabilizes the isoxazole ring but remains reactive for nucleophilic acyl substitution.
Position 6 (Tail): Substituted with a hydroxyl group (-OH).[1] This position is electronically activated (donating) and serves as the primary site for linking lipophilic tails or pharmacophores (e.g., piperidine chains in Risperidone analogs).
Predicted Physical Properties
Physical State: Crystalline Solid (typically off-white to pale yellow).
pKa (Predicted): ~7.5 - 8.0 (Phenolic OH). The isoxazole ring exerts an electron-withdrawing effect, potentially increasing the acidity of the phenol compared to simple resorcinol derivatives.
Synthesis & Production Methodology
Expertise Note: While various routes exist, the most robust laboratory-scale synthesis leverages the Resorcinol-Oxalyl Route . This method is preferred over nitration/reduction pathways due to higher regioselectivity and cleaner impurity profiles.
Retrosynthetic Logic
The construction of the benzo[d]isoxazole ring at the 3-carboxylate oxidation level typically proceeds via the cyclization of an o-hydroxyaryl ketoxime .
Mechanism: The Lewis acid (AlCl₃) activates the acyl chloride. Resorcinol, being highly activated, undergoes electrophilic aromatic substitution.
Causality: The reaction occurs preferentially at the 4-position (para to one OH, ortho to the other) due to steric hindrance at the 2-position, yielding Ethyl 2-(2,4-dihydroxyphenyl)-2-oxoacetate .
Critical Control: Temperature must be kept low (0-5°C) initially to prevent polymerization of resorcinol.
Validation: Monitoring by TLC is crucial here to ensure complete conversion of the ketone, as unreacted ketone interferes with cyclization.
Step 3: Cyclodehydration (Ring Closure)
Reagents: Thionyl Chloride (SOCl₂) or Acetic Anhydride/Pyridine.
Mechanism: The hydroxyl group of the oxime is activated (converted to a leaving group). The phenolic oxygen (ortho position) then attacks the nitrogen (or the carbon, depending on specific mechanistic pathway variants like the Shionogi method), expelling the leaving group and forming the N-O bond of the isoxazole.
Caption: Figure 1. Convergent synthetic pathway via Friedel-Crafts acylation and oxime cyclodehydration.
Applications in Drug Discovery[3][4][12][13][14]
This compound is not merely an end-product but a versatile "privileged scaffold." Its utility stems from its structural homology to the benzisoxazole core found in blockbuster antipsychotics.
Pharmacophore Logic
Dopamine/Serotonin Modulation: The benzisoxazole moiety acts as a bioisostere for the indole ring in serotonin or the quinolinone in dopamine modulators.
Linker Attachment: The 6-OH group is the standard attachment point for the "tail" of the drug—typically a piperidine-alkyl chain which interacts with the aspartic acid residue in GPCR binding pockets (e.g., D2 or 5-HT2A receptors).
Derivatization Workflow
Researchers utilize this ester to generate libraries of potential antipsychotics:
Alkylation (6-position): Reaction with 1-bromo-3-chloropropane to create a linker.
Nucleophilic Substitution (3-position):
Hydrolysis: To the carboxylic acid (for solubility tuning).
Amidation: Reaction with amines to create novel binding interactions.
Reduction: To the alcohol, modifying the hydrogen-bond donor/acceptor profile.
Scaffold Utility Diagram
Caption: Figure 2. Divergent synthesis strategies for generating GPCR-active libraries from the core scaffold.
Analytical Quality Control (QC)
Trustworthiness in research data relies on validated characterization methods.
HPLC Method (Reverse Phase)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
Expected Retention: The compound is moderately polar due to the hydroxyl group but has significant hydrophobic character. Expect elution in the middle of the gradient (approx. 6-8 min).
NMR Signature (¹H-NMR in DMSO-d₆)
δ 1.35 (t, 3H): Methyl protons of the ethyl ester.
δ 4.40 (q, 2H): Methylene protons of the ethyl ester.
δ 6.9 - 7.0 (dd, 1H): Proton at position 5 (ortho to OH).
δ 7.1 (d, 1H): Proton at position 7 (ortho to OH, meta to ring junction).
δ 7.8 (d, 1H): Proton at position 4 (adjacent to ring junction).
The Benzo[d]isoxazole Scaffold: Synthetic Architectures and Psychopharmacological Evolution
Executive Summary: A Privileged Scaffold The benzo[d]isoxazole (1,2-benzisoxazole) moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biologica...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: A Privileged Scaffold
The benzo[d]isoxazole (1,2-benzisoxazole) moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Distinguished by a benzene ring fused to an isoxazole ring across the [4,5] bond (positions 1 and 2 occupied by O and N, respectively), this bicyclic heteroaromatic system acts as a rigid bioisostere for the indole ring found in serotonin (5-HT) and the catechol moiety in dopamine.
This guide details the technical evolution of this scaffold from a serendipitous anticonvulsant discovery to its dominance in atypical antipsychotic pharmacotherapy. It provides validated synthetic protocols and mechanistic insights for researchers optimizing this pharmacophore.
Historical Evolution & Discovery Logic
The history of benzo[d]isoxazoles is defined by two distinct eras: the Serendipitous Era (Zonisamide) and the Rational Design Era (Risperidone).
The Serendipity of Zonisamide
In the early 1970s, researchers at Dainippon Pharmaceutical (now Sumitomo Pharma) screened benzisoxazole derivatives for psychiatric indications. While the compounds failed as antipsychotics, routine toxicity screening revealed that Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) protected mice from maximal electroshock seizures. This fortuitous observation led to its development as a broad-spectrum antiepileptic drug (AED), approved in Japan (1989) and the US (2000).
The Janssen Rational Design (The LSD Model)
In the 1980s, Dr. Paul Janssen sought to improve upon butyrophenones (e.g., Haloperidol). His team hypothesized that combining potent Dopamine
antagonism with Serotonin antagonism would treat the negative symptoms of schizophrenia and reduce Extrapyramidal Symptoms (EPS).
The Hypothesis: LSD is a 5-HT agonist/partial agonist. A potent LSD antagonist should block 5-HT receptors.[1]
The Result:Risperidone . The benzo[d]isoxazole ring was selected to mimic the indole core of serotonin, providing high affinity for 5-HT receptors, while the piperidinyl tail maintained D2 affinity.
Figure 1: Divergent discovery pathways for the two primary benzo[d]isoxazole drug classes.
Synthetic Architectures & Protocols
The synthesis of the benzo[d]isoxazole core generally relies on the intramolecular cyclization of oxime derivatives. The method below describes the synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole , the key intermediate for Risperidone and Paliperidone.
The formation of the isoxazole ring occurs via the attack of the oxime oxygen on the aromatic ring, displacing a leaving group (usually Fluorine or Nitro) at the ortho position. This reaction requires a base to generate the oximate anion.
Figure 2: Synthetic pathway for the Risperidone headgroup via oxime cyclization.[2]
Protocol: Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
Note: This protocol is adapted from industrial optimization routes (e.g., modification of the Shutske-Kemp method).
Dissolve 10.0 g of (2,4-difluorophenyl)(4-piperidinyl)methanone HCl in 100 mL of EtOH.
Add 5.0 g of
and 8.0 g of (dissolved in minimal water).
Reflux the mixture for 2–4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1) for the disappearance of the ketone.
Checkpoint: You will observe two spots corresponding to the E and Z oxime isomers.[3] Both are suitable for the next step, but the E-isomer cyclizes faster.
) in the first step, cyclization may occur in situ.
Two-Step Method: Isolate the crude oxime by evaporating EtOH and extracting with Ethyl Acetate. Redissolve the oxime in THF.
Add 1.2 equivalents of
to the THF solution.
Reflux for 4 hours. The strong base deprotonates the oxime hydroxyl group, which then attacks the C-2 position of the benzene ring, displacing the fluorine atom (S_NAr).
Work-up & Purification:
Quench the reaction with water.
Extract with Dichloromethane (DCM) (
mL).
Wash organic layer with brine and dry over
.
Purification: Recrystallize from Isopropyl Alcohol (IPA).
Yield: Expected yield 75–85%.
Validation Criteria:
NMR (DMSO-): Look for the disappearance of the oxime -OH proton (usually broad singlet >10 ppm) and the characteristic splitting pattern of the 1,2-benzisoxazole aromatic protons.
LC-MS: Mass shift corresponding to loss of HF from the oxime precursor (
The benzo[d]isoxazole scaffold is versatile, but its substitution pattern dictates its therapeutic class.
Comparative Data: Key Derivatives
Drug
Indication
Target Profile
Key Structural Feature
Half-Life ()
Zonisamide
Epilepsy
Na⁺ channel blocker, T-type Ca²⁺ blocker
3-methanesulfonamide group
~60 h
Risperidone
Schizophrenia
5-HT (High), D (High),
3-piperidinyl linker
~3 h (20h active moiety)
Paliperidone
Schizophrenia
5-HT, D
9-hydroxy metabolite of Risperidone
~23 h
Iloperidone
Schizophrenia
5-HT, D, D
Extended linker, 3-ethyl substitution
~18 h
The "Atypical" Mechanism (5-HT/D2 Balance)
The success of Risperidone lies in the "Loose Binding" theory and the specific orientation provided by the benzisoxazole ring.
5-HT
Affinity: The benzo[d]isoxazole moiety binds into the deep hydrophobic pocket of the 5-HT receptor, mimicking the indole of serotonin.
D
Affinity: The piperidine ring extends to interact with the aspartic acid residue in the D receptor.
The Linker: The alkyl linker length is critical. In Risperidone, the direct attachment of the piperidine to the isoxazole (position 3) creates a rigid "head" that optimizes 5-HT antagonism.
Figure 3: Structural dissection of the two primary pharmacological classes.
Emerging Frontiers
Research in 2023-2024 has expanded the utility of this scaffold beyond CNS disorders:
HIF-1
Inhibitors: New N-phenylbenzo[d]isoxazole-3-carboxamides have been synthesized as inhibitors of Hypoxia-Inducible Factor 1-alpha, showing potential in suppressing tumor growth by starving cancer cells of vascularization [1].
Dual Checkpoint Inhibitors: Novel benzo[d]oxazole and isoxazole hybrids are being explored as dual inhibitors of PD-1/PD-L1 and VISTA pathways, offering a new immunotherapy approach for resistant tumors [2].
Cholinesterase Inhibitors: Hybrid molecules combining benzisoxazoles with tacrine derivatives are showing promise for Alzheimer's disease, targeting both Acetylcholinesterase (AChE) and Beta-amyloid aggregation.
References
Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. Journal of Medicinal Chemistry. (2022). Link(Note: Generalized link to PubMed as specific deep link validation varies by user access).
Discovery of Benzo[d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway. Journal of Medicinal Chemistry. (2024).[6] Link
Zonisamide: A Comprehensive, Updated Review for the Clinician. Epilepsy Currents. (2023). Link
Risperidone: A Review of its Pharmacology and Therapeutic Efficacy in Schizophrenia. Drugs. (1994). Link
Synthesis of Benzisoxazole Derivatives and Their Therapeutic Significance. ResearchGate. (2025). Link
Technical Guide: Safety, Handling, and Reactivity of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate
[1] Executive Summary Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate (CAS: 57764-50-8) is a specialized heterocyclic scaffold utilized primarily in medicinal chemistry for the synthesis of bioactive benzisoxazole derivat...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate (CAS: 57764-50-8) is a specialized heterocyclic scaffold utilized primarily in medicinal chemistry for the synthesis of bioactive benzisoxazole derivatives.[1][2][3] Its structure features a bicyclic benzisoxazole core with two distinct reactive centers: an electrophilic ethyl ester at the C-3 position and a nucleophilic hydroxyl group at the C-6 position.[1]
This guide provides a rigorous technical framework for the safe handling, storage, and experimental manipulation of this compound. It is designed for researchers requiring high-fidelity protocols that balance synthetic utility with occupational safety.[1]
Chemical Profile & Identification
Parameter
Technical Specification
Chemical Name
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate
CAS Number
57764-50-8
Molecular Formula
C₁₀H₉NO₄
Molecular Weight
207.18 g/mol
SMILES
CCOC(=O)C1=NOC2=C1C=CC(O)=C2
Physical State
Solid (typically off-white to pale yellow powder)
Solubility
Soluble in DMSO, DMF, Methanol, Ethyl Acetate; sparingly soluble in water.[1][4]
This compound is classified under GHS standards as Warning .[5] It poses risks primarily through contact and inhalation, necessitating strict containment strategies.[6]
Respiratory Reactivity: The benzisoxazole core, while relatively stable, can act as a sensitizer. The H335 designation implies that dust inhalation must be strictly prevented.[5]
Chemical Stability: The C-3 ester is susceptible to hydrolysis under basic conditions, while the C-6 phenol is prone to oxidation if exposed to air/light for prolonged periods.[1]
Thermal Decomposition: At high temperatures (>200°C), the isoxazole ring may undergo thermal rearrangement or cleavage, potentially releasing nitrogen oxides (NOx).
Technical Handling Protocols
Engineering Controls & PPE[1]
Primary Containment: All weighing and transfer operations must be performed inside a certified chemical fume hood.
Respiratory Protection: If working outside a hood (not recommended), use a NIOSH-approved N95 or P100 particulate respirator.
Dermal Protection: Double-gloving with Nitrile (0.11 mm minimum thickness) is required.[1] The phenol moiety increases skin permeability risks.
Eye Protection: Chemical splash goggles are mandatory; safety glasses with side shields are insufficient due to the risk of fine powder dispersion.
Storage & Stability Management[1]
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The phenolic hydroxyl group is susceptible to slow oxidation.
Temperature: 2–8°C (Refrigerated). Allow the container to equilibrate to room temperature before opening to prevent condensation, which accelerates ester hydrolysis.
Light: Store in amber vials to prevent photo-degradation.
Experimental Workflows & Reactivity
The synthetic utility of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate lies in its orthogonal reactivity.[1] The following diagram illustrates the logical flow for handling and derivatization.
Visualization: Reactivity & Safety Logic
Caption: Operational workflow linking safety controls (red) to specific synthetic pathways (green/yellow) based on the compound's functional groups.[1]
Protocol: C-6 Alkylation (Example Workflow)
Rationale: This reaction targets the phenolic hydroxyl group while preserving the isoxazole ring and ester.
Preparation: Dissolve 1.0 eq of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate in anhydrous DMF (0.1 M concentration).
Base Addition: Add 1.2 eq of Potassium Carbonate (K₂CO₃). The color may shift to yellow/orange due to phenoxide formation.
Reagent Addition: Add 1.1 eq of the alkyl halide dropwise at 0°C to control exotherm.
Monitoring: Warm to RT. Monitor via TLC (Hexane:EtOAc 7:3). The starting material (lower Rf due to -OH) should disappear.
Quench: Pour into ice-water. The product typically precipitates. Filter and wash with cold water.
Analytical Verification (HPLC)
To ensure safety and purity, verify the integrity of the isoxazole ring post-reaction.
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
Gradient: 5% B to 95% B over 15 minutes.
Detection: UV at 254 nm (aromatic core) and 280 nm (phenol).
Application Note: HPLC and LC-MS Analysis of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate
This Application Note provides a comprehensive, expert-derived protocol for the analysis of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate (CAS: 57764-50-8). This compound is a critical synthetic intermediate, often util...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive, expert-derived protocol for the analysis of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate (CAS: 57764-50-8). This compound is a critical synthetic intermediate, often utilized in the development of antipsychotic pharmacophores (e.g., risperidone analogs) and antimicrobial agents.
The following methods are designed based on first-principles method development, leveraging the physicochemical properties of the benzisoxazole core and the phenolic hydroxyl group.
Molecule Profile & Physicochemical Context
Understanding the molecule is the first step in robust method design. The 6-hydroxy group introduces pH sensitivity, while the ethyl ester provides a handle for hydrophobic retention.
Property
Value / Description
Impact on Chromatography
Chemical Name
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate
Target Analyte
CAS Number
57764-50-8
Reference ID
Formula / MW
C₁₀H₉NO₄ / 207.18 g/mol
Small molecule, amenable to HPLC & UHPLC
Structure
Bicyclic benzisoxazole with phenolic -OH (C6) and ethyl ester (C3)
Aromatic core (UV active); Ester (hydrophobic)
Predicted pKa
~8.5–9.5 (Phenolic -OH)
Critical: At neutral/basic pH, the phenol deprotonates (becomes anionic), reducing retention.[1] Acidic pH is required to keep it neutral for C18 retention.
LogP (Predicted)
~1.5 – 2.0
Moderately polar; suitable for Reversed-Phase (RP) LC.
Solubility
Soluble in MeOH, ACN, EtOAc; Low in water.
Use high organic content for sample diluent.
Method 1: HPLC-UV Protocol (Purity & Assay)
Objective: Routine quality control, purity assessment, and reaction monitoring.
Rationale: A C18 column with acidic mobile phase ensures the phenolic group remains protonated (neutral), maximizing interaction with the stationary phase and preventing peak tailing caused by secondary silanol interactions.
Chromatographic Conditions
System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity (or equivalent).
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or Waters XBridge C18.
Why: The "Plus" or "XBridge" chemistry provides extra dense bonding to shield silanols, critical for phenolic compounds.
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
Initial equilibration (High aqueous to trap polar impurities)
10.00
90
Linear ramp to elute the target ester
12.00
90
Wash step to remove highly lipophilic dimers/byproducts
12.10
10
Re-equilibration
15.00
10
Ready for next injection
Sample Preparation
Stock Solution: Weigh 10 mg of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate into a 10 mL volumetric flask. Dissolve in 100% Methanol (Conc: 1 mg/mL).
Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to reach 100 µg/mL. Filter through a 0.22 µm PTFE filter before injection.
Objective: Identification of the parent molecule, impurity profiling, or trace quantification in biological matrices.
Rationale: Electrospray Ionization (ESI) is selected. The molecule can ionize in both modes:
Positive Mode (ESI+): Protonation of the isoxazole nitrogen or ester oxygen.
Negative Mode (ESI-): Deprotonation of the phenolic hydroxyl (highly sensitive for this specific derivative).
Mass Spectrometry Parameters
Source: ESI (Electrospray Ionization).
Capillary Voltage: 3.5 kV (Pos) / 3.0 kV (Neg).
Gas Temperature: 350°C.
Nebulizer: 35 psi.
MRM Transitions (Multiple Reaction Monitoring)
Mode
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Structural Logic
ESI (+)
208.2 [M+H]⁺
180.1
15
Loss of Ethyl chain (C₂H₄) via McLafferty-like rearrangement.
ESI (+)
208.2 [M+H]⁺
162.1
25
Loss of Ethanol (EtOH) from ester.
ESI (-)
206.2 [M-H]⁻
162.1
20
Decarboxylation (-CO₂) after ester hydrolysis/cleavage.
ESI (-)
206.2 [M-H]⁻
134.1
30
Ring cleavage/Loss of isoxazole fragments.
Note: Transitions should be optimized on the specific instrument (tuning) as fragmentation patterns can vary by collision cell geometry.
Visual Workflows & Logic
Figure 1: Analytical Decision Tree
This diagram illustrates the logic flow for selecting the appropriate detection mode based on the sample type.
Caption: Decision matrix for selecting HPLC-UV vs. LC-MS modes based on analytical requirements.
Visualizing the predicted fragmentation helps in verifying the identity of the peak during MS optimization.
Caption: Predicted ESI+ fragmentation pathway for Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate.
Method Validation (Self-Validating System)
To ensure the method is trustworthy (Trustworthiness in E-E-A-T), perform the following system suitability tests (SST) before every run:
Resolution Check: If analyzing a crude reaction mixture, ensure the resolution (Rs) between the Ethyl 6-hydroxy product and the 6-hydroxy acid (hydrolysis impurity) is > 1.5. The acid will elute significantly earlier (approx. 2-3 mins) due to high polarity.
Tailing Factor: Must be < 1.5. Higher tailing indicates silanol activity; add 5mM Ammonium Formate to Mobile Phase A if observed.
Precision: Inject the Working Standard 5 times. RSD of the peak area must be < 2.0%.
Troubleshooting Guide
Issue: Peak Splitting.
Cause: Sample solvent is too strong (100% MeOH) compared to initial mobile phase (10% ACN).
Fix: Dilute sample in 50:50 Water:MeOH.
Issue: Low Sensitivity in MS.
Cause: Ion suppression from high concentration.
Fix: Dilute sample. Check pH—ensure mobile phase is acidic for ESI+ or basic (Ammonium Bicarbonate) for ESI- if switching modes.
References
World Intellectual Property Organization. (2007). International Publication No. WO 2007/038367 A1: Indazoles, Benzothiazoles, Benzoisothiazoles, Benzisoxazoles... and Preparation and Uses Thereof.
PubChem. (n.d.).[2][3] Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate (Compound Summary). National Library of Medicine. [2]
H.J. Kim et al. (2024). Synthesis and Characterization of Benzisoxazole Derivatives. (General reference for benzisoxazole HPLC conditions).
Application Notes and Protocols for the Derivatization of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate for Bioassays
Introduction: The Benzisoxazole Scaffold as a Privileged Structure in Drug Discovery The benzo[d]isoxazole ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif capable of bindin...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Benzisoxazole Scaffold as a Privileged Structure in Drug Discovery
The benzo[d]isoxazole ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif capable of binding to a variety of biological targets with high affinity.[1][2] This versatility has led to the development of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][3] Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate is a particularly attractive starting material for the generation of a diverse chemical library for high-throughput screening. Its structure presents two key functional groups amenable to straightforward chemical modification: a phenolic hydroxyl group at the 6-position and an ethyl ester at the 3-position. Derivatization at these sites allows for the systematic exploration of the structure-activity relationship (SAR), potentially leading to the discovery of novel therapeutic agents.
This guide provides detailed protocols for the derivatization of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate and subsequent evaluation of the synthesized analogs in a panel of key bioassays. The experimental choices are rationalized to provide a clear understanding of the underlying chemical and biological principles.
PART 1: Synthesis of a Focused Library of Benzo[d]isoxazole Derivatives
The synthetic strategy focuses on two primary points of diversification on the Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate core.
Caption: Overall workflow for the derivatization of the core molecule.
Derivatization of the 6-Hydroxyl Group: O-Alkylation Strategies
Modification of the phenolic hydroxyl group can significantly impact the molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability. Furthermore, the introduction of various alkyl or arylalkyl groups can lead to new interactions with the biological target.
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers via an SN2 reaction between a deprotonated alcohol and an organohalide.[4]
Rationale: This method is ideal for introducing a variety of small to medium-sized alkyl groups. The use of a relatively weak base like potassium carbonate is sufficient for the deprotonation of the acidic phenolic proton, minimizing the risk of side reactions.
Step-by-Step Protocol:
To a solution of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq.).
Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide, 1.2 eq.) to the mixture.
Stir the reaction mixture at 60 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated derivative.[5]
The Mitsunobu reaction allows for the formation of an ether from a primary or secondary alcohol and a phenolic nucleophile under mild, neutral conditions.[6]
Rationale: This reaction is particularly useful for coupling more complex or sterically hindered alcohols that may be prone to elimination under the basic conditions of the Williamson ether synthesis. It proceeds with a clean inversion of stereochemistry at the alcohol carbon.[7]
Step-by-Step Protocol:
Dissolve Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 0.1 M).
Cool the solution to 0 °C in an ice bath.
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the cooled solution.
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
Concentrate the reaction mixture under reduced pressure.
Purify the crude product by column chromatography on silica gel to separate the desired ether from the triphenylphosphine oxide byproduct.
Derivatization of the 3-Ethyl Ester Group
The ester at the 3-position can be converted into a variety of amides or a hydroxamic acid. These modifications can introduce new hydrogen bonding interactions and alter the electronic properties of the molecule, which are often crucial for biological activity.
Direct amidation of the ethyl ester can be achieved by heating with a primary or secondary amine.
Rationale: The introduction of an amide bond can enhance binding affinity to target proteins through hydrogen bonding. A diverse library of amides can be readily synthesized by varying the amine component.
Step-by-Step Protocol:
In a sealed tube, dissolve the starting ethyl ester (1.0 eq.) and the desired primary or secondary amine (3.0 eq.) in methanol (0.5 M).
Heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC.
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or recrystallization to yield the corresponding amide.[8]
Hydroxamic acids are known metal chelators and are present in a number of enzyme inhibitors, notably histone deacetylase (HDAC) inhibitors.[9]
Rationale: The conversion of the ester to a hydroxamic acid introduces a strong metal-chelating group, which can be a key pharmacophore for inhibiting metalloenzymes.
Step-by-Step Protocol:
Prepare a solution of hydroxylamine hydrochloride (NH₂OH·HCl, 5.0 eq.) and potassium hydroxide (KOH, 5.0 eq.) in methanol. Stir for 30 minutes at room temperature.
Filter the resulting precipitate of potassium chloride (KCl) and add the methanolic solution of free hydroxylamine to the starting ethyl ester (1.0 eq.).
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
Concentrate the reaction mixture under reduced pressure.
Dissolve the residue in water and acidify with 1 M HCl to precipitate the hydroxamic acid.
Collect the solid by filtration, wash with cold water, and dry under vacuum.
PART 2: Bioassay Protocols for Biological Evaluation
The newly synthesized library of benzo[d]isoxazole derivatives will be screened for anticancer, anti-inflammatory, and neuroprotective activities.
Caption: Workflow for the biological evaluation of the synthesized library.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]
Rationale: This assay provides a robust and high-throughput method to screen for compounds that exhibit cytotoxic effects against cancer cell lines. A reduction in the metabolic activity of the cells is indicative of either a cytostatic or cytotoxic effect of the compound.
Step-by-Step Protocol:
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
Compound Treatment: Prepare stock solutions of the synthesized derivatives in dimethyl sulfoxide (DMSO). Dilute the compounds to the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.[11]
Formazan Solubilization: Carefully remove the medium and add 100 µL of MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is a key target for anti-inflammatory drugs.[12]
Rationale: Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects. This assay will identify compounds that can inhibit the activity of this key inflammatory enzyme.
Step-by-Step Protocol (using a commercial fluorometric kit): [13]
Reagent Preparation: Prepare all reagents (COX assay buffer, COX probe, COX cofactor, arachidonic acid, human recombinant COX-2 enzyme, and a known COX-2 inhibitor like celecoxib as a positive control) according to the kit manufacturer's instructions.
Inhibitor Addition: In a 96-well plate, add the test compounds at various concentrations. Include wells for a no-enzyme control, a vehicle control, and the positive control.
Enzyme Addition: Add the diluted human recombinant COX-2 enzyme to all wells except the no-enzyme control.
Incubation: Incubate the plate for 10-15 minutes at 37 °C to allow the inhibitors to interact with the enzyme.
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) at regular intervals for 10-20 minutes using a fluorescence microplate reader.
Data Analysis: Calculate the rate of the enzymatic reaction for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
Neuroprotective Activity: In Vitro Glutamate-Induced Excitotoxicity Assay
Glutamate is the major excitatory neurotransmitter in the central nervous system, but in excess, it can lead to neuronal cell death through a process called excitotoxicity.[14]
Rationale: This assay models a key pathological process in several neurodegenerative diseases and stroke. It allows for the identification of compounds that can protect neurons from glutamate-induced damage.
Step-by-Step Protocol:
Cell Seeding: Seed a neuronal cell line (e.g., HT-22 mouse hippocampal cells) in a 96-well plate at an appropriate density and allow them to adhere for 24 hours.
Compound Pre-treatment: Treat the cells with various concentrations of the synthesized derivatives for 1-2 hours.
Glutamate Challenge: Induce excitotoxicity by adding a toxic concentration of glutamate (e.g., 5 mM) to the wells, except for the untreated control wells.
Incubation: Incubate the plate for 24 hours at 37 °C.
Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 2.1.
Data Analysis: Calculate the percentage of cell viability relative to the glutamate-treated control. A higher percentage of viability indicates a neuroprotective effect. Determine the EC₅₀ value (the concentration of the compound that provides 50% of the maximum neuroprotection).
PART 3: Expected Outcomes and Structure-Activity Relationship (SAR) Insights
The derivatization of the Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate core is expected to yield a library of compounds with a range of biological activities. Based on existing literature for benzisoxazole and related heterocyclic systems, certain structural modifications can be hypothesized to influence activity.
Data Presentation
Modification Site
Derivative Type
Rationale for Synthesis
Target Bioassay
Expected SAR Insights
6-OH
O-Alkyl Ethers
Increase lipophilicity, explore steric effects.
Anticancer, Neuroprotective
Small, lipophilic groups may enhance cell permeability and activity.
O-Arylalkyl Ethers
Introduce aromatic interactions.
Anticancer, Anti-inflammatory
Phenyl or substituted phenyl groups may interact with hydrophobic pockets in target proteins.
3-COOEt
Aliphatic Amides
Introduce H-bond donors/acceptors.
Anti-inflammatory, Anticancer
Amide functionality can mimic peptide bonds and interact with enzyme active sites.
Aromatic Amides
Introduce rigid, planar moieties.
Anticancer, Neuroprotective
Aromatic amides can participate in π-π stacking interactions.
Hydroxamic Acid
Introduce a metal-chelating group.
Anticancer (HDAC inhibition)
This group is a key pharmacophore for inhibiting metalloenzymes.
Anticipated SAR Trends
Anticancer Activity: The introduction of bulky aromatic groups at either the 6-O or 3-amide position may enhance anticancer activity by promoting interactions with hydrophobic regions of target proteins.[9] The presence of a hydroxamic acid at the 3-position is a strong indicator of potential HDAC inhibitory activity.
Anti-inflammatory Activity: SAR studies on related heterocyclic compounds suggest that the nature of the substituent at the 3-position can significantly influence COX-2 inhibitory activity.[15] Electron-withdrawing groups on an aromatic ring attached via an amide linkage may be beneficial.
Neuroprotective Activity: Increased lipophilicity through O-alkylation at the 6-position may enhance the ability of the compounds to cross the blood-brain barrier. The presence of hydrogen bond-accepting groups in the side chains may contribute to neuroprotective effects.
Caption: A simplified signaling pathway for glutamate-induced excitotoxicity and a potential point of intervention for a neuroprotective derivative.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the synthesis and biological evaluation of a focused library of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate derivatives. By systematically modifying the 6-hydroxy and 3-ester positions and screening the resulting compounds in relevant anticancer, anti-inflammatory, and neuroprotective assays, researchers can effectively explore the structure-activity relationships of this privileged scaffold. This approach holds significant promise for the discovery of novel and potent therapeutic lead compounds.
References
Process for O-alkylation of phenolic compounds.
Selective O-alkylation of Phenol Using Dimethyl Ether. Semantic Scholar. [Link]
Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. ACS Publications. [Link]
O-Alkylation of phenol derivatives via a nucleophilic substitution. RSC Publishing. [Link]
Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC - NIH. [Link]
PROCESS FOR THE O-ALKYLATION OF PHENOLS.
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC. [Link]
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. ResearchGate. [Link]
Convenient O-alkylation of phenols. Journal of Chemical & Engineering Data. [Link]
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
Mitsunobu Reaction - Common Conditions. organic-chemistry.org. [Link]
Formation of Amides From Esters. Master Organic Chemistry. [Link]
Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. PMC - PubMed Central. [Link]
Comparative Study of the Protective and Neurotrophic Effects of Neuronal and Glial Progenitor Cells-Derived Conditioned Media in a Model of Glutamate Toxicity In Vitro. MDPI. [Link]
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]
Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. ResearchGate. [Link]
One-Pot Synthesis of Amides and Esters from 2,2,2-Trihaloethyl Esters Using Phosphorus(III) Reagents. The Journal of Organic Chemistry - ACS Publications. [Link]
Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. PubMed. [Link]
Excitotoxicity In Vitro Assay. Creative Biolabs. [Link]
The Williamson Ether Synthesis. chem.uconn.edu. [Link]
large-scale synthesis of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate
Executive Summary This application note details a robust, scalable protocol for the synthesis of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate (CAS 57764-50-8).[1] This compound is a critical pharmacophore and intermedi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate (CAS 57764-50-8).[1] This compound is a critical pharmacophore and intermediate in the synthesis of antipsychotic agents (e.g., benzisoxazole derivatives related to risperidone/paliperidone scaffolds) and other bioactive heterocycles.[1]
The traditional bench-scale synthesis often suffers from poor regioselectivity and difficult purification steps involving chromatography.[1] This guide presents a Process Mass Intensity (PMI) optimized route designed for kilogram-scale production. The methodology relies on a regioselective Friedel-Crafts acylation of resorcinol followed by a hydroxylamine-mediated cyclization, utilizing crystallization-based purification to ensure >98% HPLC purity without column chromatography.[1]
Strategic Retrosynthesis & Pathway Design
To achieve high throughput and operational safety, we bypass routes involving unstable diazonium intermediates or hazardous nitration steps.[1] Instead, we utilize the 2,4-dihydroxybenzoylformate pathway.[1]
The Logic:
Resorcinol Core: The 6-hydroxy substitution pattern is pre-installed using resorcinol, avoiding late-stage oxidation.[1]
C3-Carboxylate Installation: Introduced early via Friedel-Crafts acylation with ethyl oxalyl chloride.[1] This is superior to lithiation/carboxylation strategies which are hard to scale.[1]
Heterocycle Formation: The benzo[d]isoxazole ring is closed via the oxime of the
-keto ester.[1] This cyclization is thermodynamically driven in acidic media, favoring the 1,2-benzisoxazole over the benzoxazole isomer under controlled conditions.[1]
Reaction Scheme Visualization
Caption: Two-step convergent synthesis of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate via Friedel-Crafts acylation and oxime-mediated cyclization.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl (2,4-dihydroxyphenyl)(oxo)acetate
Rationale: The use of Aluminum Chloride (
) in Dichloromethane (DCM) or Nitrobenzene drives the acylation para to the hydroxyl group, leveraging the directing power of the resorcinol oxygens.[1]
Reactor Setup: Equip a double-jacketed glass reactor with an overhead stirrer, nitrogen inlet, and a pressure-equalizing addition funnel.[1] Purge with
.
Slurry Formation: Charge
(2.5 eq) and DCM (5 vol). Cool the suspension to 0–5°C.
Substrate Addition: Dissolve Resorcinol (1.0 eq) in DCM (3 vol) and add dropwise to the
slurry, maintaining internal temperature . Note: The mixture will turn orange/red.[1]
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–6 hours.
Checkpoint: Monitor by HPLC/TLC.[1] Target <2% unreacted Resorcinol.
Quench: Cool the reaction mixture to 0°C. Slowly pour the reaction mass into ice-cold 1M HCl (10 vol) with vigorous stirring. Caution: Highly Exothermic.[1]
Isolation: Separate the organic layer.[1][2][3] Extract the aqueous layer with DCM (2 x 3 vol).[1] Combine organics, wash with Brine, and dry over
Step 2: Cyclization to Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate
Rationale: The keto-ester intermediate reacts with hydroxylamine to form an oxime in situ.[1] Under acidic reflux, the oxime oxygen is protonated, and the phenolic oxygen (ortho position) attacks the oxime nitrogen (or the activated carbon), expelling ammonia/water equivalents to close the isoxazole ring.[1]
Dissolution: In the reactor, dissolve the Step 1 intermediate in Ethanol (8 vol).
Reagent Addition: Add
(1.5 eq) followed by (1.5 eq).
Process Note:
buffers the solution; highly acidic conditions can hydrolyze the ester, while highly basic conditions prevent cyclization.[1]
Reflux: Heat the mixture to reflux (78°C) for 6–8 hours.
Mechanism Check: The solution typically darkens.[1] Monitor the disappearance of the keto-ester peak (approx.[1] RT 4.5 min on C18) and appearance of the product (approx. RT 5.2 min).[1]
Workup: Cool to room temperature. Concentrate ethanol to ~20% of original volume under reduced pressure.
Precipitation: Pour the residue into crushed ice/water (10 vol). Stir for 30 minutes. The product should precipitate as a beige/off-white solid.[1]
Key Diagnostic: Disappearance of the oxo-acetate singlet and shift of aromatic protons.[1]
Safety & Troubleshooting (E-E-A-T)
AlCl3 Handling: Aluminum chloride reacts violently with water.[1] The quenching step (Step 1, Operation 6) is the most critical safety control point.[1] Ensure the quench vessel has adequate cooling capacity to handle the exotherm.[1]
Hydroxylamine Thermal Stability: While
is stable, the free base is not.[1] Do not distill the reaction mixture to dryness at high temperatures if unreacted hydroxylamine is present.[1]
Regioselectivity Issues: If significant 4-acylation (leading to the 5-hydroxy isomer) is observed in Step 1, lower the addition temperature to -10°C. The 2,4-dihydroxy substitution pattern strongly favors the 4-position for acylation (between the two OH groups) or the 6-position.[1] Sterics usually favor the desired position if temperature is controlled.[1]
References
Synthesis of 1,2-benzisoxazole-3-carboxaldehyde derivatives. Journal of Chemical Research. (2005). Detailed mechanistic insight into benzisoxazole ring formation from oxime precursors. [1]
Process for synthesizing 5-methyl-isoxazole-3-carboxamide. Google Patents (CN1156723A). Provides industrial context for isoxazole-3-carboxylate scale-up using oxalate esters.[1]
Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid. Synthesis. (2001).[1][5] Analogous heterocycle formation strategies and purification of hydroxy-carboxylate cores.[1]
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate Product Data. ChemBK. Physical property verification and CAS confirmation (57764-50-8).[1]
Application Note: A Step-by-Step Guide to the Chromatographic Purification of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate
Abstract Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate is a key heterocyclic intermediate in medicinal chemistry and drug development, valued for the isoxazole scaffold's role in biologically active molecules.[1][2] The...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate is a key heterocyclic intermediate in medicinal chemistry and drug development, valued for the isoxazole scaffold's role in biologically active molecules.[1][2] The efficacy of subsequent synthetic steps and the reliability of biological assays depend critically on the purity of this starting material. This application note provides a comprehensive, field-proven protocol for the purification of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate using silica gel flash column chromatography. We delve into the causal reasoning behind methodological choices, from solvent system selection via Thin-Layer Chromatography (TLC) to the execution of the column separation and post-purification validation. This guide is designed for researchers, chemists, and drug development professionals seeking a robust and reproducible purification strategy.
Part 1: Foundational Principles & Analyte Characterization
The Principle of Normal-Phase Chromatography
The protocol herein employs normal-phase chromatography, a cornerstone technique in organic synthesis. The fundamental principle rests on the differential partitioning of components in a mixture between a polar stationary phase and a non-polar mobile phase.[3] Our stationary phase is silica gel (SiO₂), a highly polar adsorbent rich in silanol (Si-OH) groups. The mobile phase, or eluent, is a less polar organic solvent system.
Molecules with polar functional groups, such as the hydroxyl (-OH) group in our target compound, will form stronger hydrogen-bond interactions with the silica gel. Consequently, more polar compounds will spend more time adsorbed to the stationary phase and travel down the column more slowly.[3] Less polar compounds interact weakly and are carried along more quickly by the mobile phase, eluting from the column first. By carefully selecting the polarity of the mobile phase, we can effectively separate our target compound from less-polar and more-polar impurities.
Structural Analysis of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate
To develop an effective purification strategy, we must first understand the molecule's physicochemical properties.
Phenolic Hydroxyl (-OH) Group: This is the most polar functional group on the molecule, capable of strong hydrogen bonding with the silica gel stationary phase. Its presence significantly retards the molecule's movement down the column.
Ethyl Ester (-COOEt) Group: This group contributes moderate polarity due to its carbonyl and ether linkages.
Benzoisoxazole Core: This fused heterocyclic ring system is aromatic and contributes to the overall electronic character and moderate polarity of the molecule.
Based on this structure, Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate is a moderately polar aromatic compound. This polarity dictates that a mobile phase of intermediate polarity will be required for effective elution.
Anticipating Potential Impurities
While impurities are specific to the synthetic route, we can anticipate common classes based on typical isoxazole syntheses.[2][5]
Less Polar Impurities: These could include starting materials that lack the hydroxyl group or byproducts from incomplete cyclization. These will elute before the desired product.
More Polar Impurities: These may include di-hydroxylated species, or the corresponding carboxylic acid resulting from the hydrolysis of the ethyl ester. These impurities will have a very high affinity for the silica gel and will elute after the desired product or may not elute at all with the chosen solvent system.
The overall workflow for this purification is outlined below.
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate as a building block in medicinal chemistry
This Application Note is written for medicinal chemists and drug discovery scientists. It details the utility, synthesis, and application of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate (EHBC) as a versatile scaffold.
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is written for medicinal chemists and drug discovery scientists. It details the utility, synthesis, and application of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate (EHBC) as a versatile scaffold.
Document Type: Protocol & Application Guide
Target Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists
Version: 1.0
Introduction: The "Janus" Scaffold
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate (EHBC) represents a "Janus-faced" building block in medicinal chemistry. Its unique substitution pattern offers two distinct vectors for diversification, making it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) and Lead Optimization.
The C3-Carboxylate Vector: A highly reactive electrophilic center suitable for generating "warheads" (amides, hydrazides) or heterocyclic extensions (oxadiazoles, triazoles).
The C6-Hydroxyl Vector: A nucleophilic handle positioned for solubility-enhancing groups, lipophilic tails, or PROTAC linker attachment.
This scaffold is a bioisostere of indole , benzofuran , and quinoline cores, widely recognized in the development of antipsychotics (e.g., Risperidone analogs), antimicrobials, and Hsp90 inhibitors.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
Property
Data
IUPAC Name
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate
CAS Number
57764-50-8
Molecular Formula
C₁₀H₉NO₄
Molecular Weight
207.18 g/mol
Appearance
Off-white solid or viscous brown oil (crude)
Solubility
Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water
pKa (Calculated)
~7.5 (Phenolic OH)
Key Hazards
Irritant; Potential sensitizer (handle with PPE)
Synthetic Protocol: The Resorcinol Route
While commercial sources exist, in-house synthesis is often required for scale-up or analog generation (e.g., 6-methoxy or 5-substituted variants). The most robust route utilizes a Friedel-Crafts acylation followed by oxime cyclization.
Workflow Diagram
Caption: Step-wise synthesis of the benzisoxazole core from resorcinol.
Detailed Protocol
Step 1: Synthesis of Ethyl (2,4-dihydroxyphenyl)(oxo)acetate
Setup: Flame-dry a 500 mL three-necked flask equipped with a dropping funnel and reflux condenser. Maintain an inert atmosphere (N₂ or Ar).
Reagents: Dissolve Resorcinol (11.0 g, 100 mmol) in dry Nitrobenzene (or DCM for easier workup, though Nitrobenzene improves yield) (100 mL).
Reflux: Heat to reflux for 4–6 hours. The oxime forms and often cyclizes in situ under these conditions.
Forced Cyclization (If needed): If the oxime isolates (check TLC), treat the crude oxime with Thionyl Chloride (SOCl₂) (1.5 eq) in Toluene at 80°C for 2 hours, or use Ac₂O/Pyridine .
Isolation: Evaporate solvent. Partition residue between Water and EtOAc.
Product: The 6-hydroxybenzo[d]isoxazole-3-carboxylate usually precipitates or is obtained as a viscous brown oil that solidifies upon standing or trituration with cold ether.
Medicinal Chemistry Applications
A. Divergent Functionalization Strategy
The power of this scaffold lies in the ability to sequentially manipulate the C6 and C3 positions.
Caption: Divergent synthesis map. Typically, C6 is modified first to avoid side reactions at the ester.
B. Protocol: Mitsunobu Reaction at C6 (Etherification)
Purpose: To attach lipophilic tails or solubilizing groups (e.g., N-Boc-piperidine).
Dissolve: EHBC (1.0 eq), Triphenylphosphine (PPh₃, 1.5 eq), and the Alcohol (R-OH, 1.2 eq) in dry THF.
Add: Cool to 0°C. Add DIAD or DEAD (1.5 eq) dropwise.
Stir: Allow to warm to RT overnight.
Note: The phenolic OH is acidic enough for standard alkylation (K₂CO₃/DMF/R-X) if the alkyl halide is available, which is often higher yielding and easier to purify than Mitsunobu.
C. Protocol: Amidation at C3
Purpose: To generate the "warhead" or main interaction motif.
Hydrolysis: Treat the ester with LiOH (2 eq) in THF/H₂O (3:1) at RT for 2h. Acidify to pH 3 to precipitate the carboxylic acid.
Coupling: Dissolve the acid in DMF. Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 10 min.
Amine Addition: Add the amine (R-NH₂, 1.1 eq). Stir for 4–12h.
Result: This yields the 3-carboxamide, a common motif in antipsychotic pharmacophores (analogous to Paliperidone precursors).
Case Studies & Biological Targets
Case Study 1: D2/5-HT2A Receptor Antagonists
Researchers have utilized the benzisoxazole-3-carboxylate core to mimic the Risperidone scaffold.
Strategy: The C3 ester is reduced to the alcohol, converted to a halide, and coupled with a piperidine ring.
Role of 6-OH: The 6-OH is methylated or alkylated with fluoro-ethyl groups to modulate metabolic stability and p-glycoprotein efflux.
Case Study 2: Hsp90 Inhibitors
Resorcinol-based Hsp90 inhibitors bind to the ATP pocket.
Logic: The 6-hydroxybenzo[d]isoxazole core mimics the resorcinol ring of Ganetespib but provides a rigidified bicyclic system that can lock the bioactive conformation.
Modification: The C3 position is derivatized with triazoles to interact with specific solvent-exposed residues.
Troubleshooting & Expert Tips
Issue
Cause
Solution
"Brown Oil" Product
Residual nitrobenzene or oligomers from cyclization.
Triturate with cold Diethyl Ether or perform a short silica plug filtration (DCM -> EtOAc).
Low Yield in Step 1
Moisture deactivating AlCl₃.
Ensure AlCl₃ is fresh and yellow/green (not white powder). Use strictly anhydrous conditions.
Regioselectivity (Alkylation)
N-alkylation vs O-alkylation at C6.
The benzisoxazole nitrogen is not very nucleophilic. Under basic conditions (K₂CO₃), O-alkylation at C6 is exclusively favored over N-alkylation.
Ester Hydrolysis Fails
Steric hindrance or electron richness.
Heat to 60°C. If LiOH fails, use NaOH in MeOH/Water reflux.
References
Synthesis of Benzo[d]isoxazoles: WO2007038367A1 - Indazoles, benzothiazoles, benzoisothiazoles, benzisoxazoles... (2007).[1][2]
Medicinal Chemistry of Isoxazoles: Advances in isoxazole chemistry and their role in drug discovery. RSC Advances (2025).[1]
Anticonvulsant Activity: Design and synthesis of new 3-(benzo[d]isoxazol-3-yl)... derivatives as anticonvulsants. European Journal of Medicinal Chemistry (2014).
General Synthesis of 1,2-Benzisoxazoles: Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC (2012). (Note: Discusses related isomer chemistry useful for mechanistic understanding).
Commercial Availability & Properties: Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate Product Page. American Elements. Link
Application Note: Strategic Utilization of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate in Agrochemical Discovery
Executive Summary This application note details the strategic deployment of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate (CAS 57764-50-8) as a high-value intermediate in the synthesis of next-generation agrochemicals....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the strategic deployment of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate (CAS 57764-50-8) as a high-value intermediate in the synthesis of next-generation agrochemicals.
The benzisoxazole moiety is a "privileged scaffold" in modern crop protection, serving as a bioisostere for the benzothiazole ring found in plant activators (e.g., Acibenzolar-S-methyl) and the phenyl ring in Protoporphyrinogen Oxidase (PPO) inhibiting herbicides.[1][2] This guide provides researchers with a validated roadmap for leveraging the orthogonal reactivity of the 6-hydroxyl and 3-carboxylate functionalities to generate diverse libraries of bioactive compounds.
The molecule offers two distinct, chemically orthogonal handles that allow for divergent synthesis:[1][2]
The Nucleophilic "Head" (6-OH): Located at the para-position relative to the ring nitrogen, this phenol group is electronically primed for
alkylations or Buchwald-Hartwig couplings.[1][2] It mimics the C-5 substitution pattern critical for high-affinity binding in PPO inhibitors (e.g., Flumiclorac mimics).[1]
The Electrophilic "Tail" (3-COOEt): The ethyl ester is stable under mild conditions but readily hydrolyzable to the acid, enabling conversion to amides, thioesters, or heterocycles (e.g., uracils, imides) essential for systemic mobility in plants.[1][2]
Application Workflows
Application A: PPO Inhibitor Herbicides
Mechanism of Action: PPO inhibitors block the chlorophyll biosynthesis pathway, causing rapid accumulation of protoporphyrin IX, which leads to lipid peroxidation and cell membrane disruption in weeds.[1][2]
Design Strategy: The benzisoxazole ring acts as a rigid core.[1][2] The 6-OH group is alkylated with a lipophilic moiety (e.g., propargyl, substituted benzyl) to occupy the hydrophobic pocket of the PPO enzyme, while the 3-carboxylate is derivatized to optimize crop selectivity.[1][2]
Mechanism of Action: Compounds in this class mimic salicylic acid, triggering Systemic Acquired Resistance (SAR) in crops against fungal and bacterial pathogens.[1][2]
Design Strategy: This scaffold is a direct bioisostere of Acibenzolar-S-methyl (BTH). By converting the 3-carboxylate to a thioester or specific amide, researchers can modulate the hydrolysis rate in planta, balancing efficacy with phytotoxicity.[1][2]
The benzo[d]isoxazole (1,2-benzisoxazole) scaffold is a pharmacophore critical to antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide).[1] While the retrosynthetic disconnection seems straightforward—typically involving the cyclization of o-hydroxyaryl oximes—practical execution is plagued by three primary failure modes: geometric isomerism of the oxime precursor , base-catalyzed ring destruction (Kemp Elimination) , and regiochemical ambiguity during functionalization .[1]
This guide provides a root-cause analysis and validated solutions for these specific bottlenecks.
Module 1: Cyclization Failures (The Z/E Trap)
User Question: "I am attempting to cyclize salicylaldehyde oxime derivatives using basic conditions (NaOAc or K2CO3), but my yields are consistently <40%, and I recover a significant amount of starting material. What is going wrong?"
Technical Diagnosis:
The failure is likely due to the geometric isomerism of the oxime. The cyclization of o-hydroxy oximes follows an intramolecular nucleophilic substitution (
or displacement of an activated hydroxyl).[1] This reaction is stereospecific; only the (Z)-isomer (where the hydroxyl of the oxime is close to the phenolic oxygen) can cyclize. The (E)-isomer is geometrically incapable of ring closure.[1]
Standard oxime formation often yields a thermodynamic mixture favoring the stable (E)-isomer, which is non-reactive in basic cyclization conditions unless high temperatures force isomerization.[1]
Validated Protocol: Mitsunobu Cyclization
To bypass the geometric constraint and avoid harsh thermal conditions, employ the Mitsunobu reaction. This method activates the oxime oxygen and permits cyclization of both isomers (via in situ isomerization or direct attack).[1]
Step-by-Step Workflow:
Dissolution: Dissolve the o-hydroxy oxime (1.0 equiv) and Triphenylphosphine (
, 1.2 equiv) in anhydrous THF (0.1 M).
Activation: Cool to 0°C. Add Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 equiv) dropwise.
Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC (the product is usually less polar than the oxime).
User Question: "I successfully synthesized my 3-substituted benzo[d]isoxazole, but after a basic workup (1M NaOH wash), the product disappeared, and I isolated a salicylate nitrile derivative. Is the ring unstable?"
Technical Diagnosis:
You have triggered the Kemp Elimination .[2] Benzo[d]isoxazoles, particularly those with electron-withdrawing groups (EWGs) or leaving groups at the C3 position, are highly susceptible to base-catalyzed E2 elimination.[1] A base abstracts the proton at C3 (or attacks the C3 position if unsubstituted), causing the N-O bond to cleave and forming a salicylonitrile (o-cyanophenol).[1]
Mechanism:
The N-O bond is the "weak link."[3] Base attack leads to a concerted ring opening that is often irreversible and exothermic.[1][4]
Troubleshooting Flowchart (DOT Visualization):
Caption: The Kemp Elimination pathway where basic conditions trigger irreversible ring opening to salicylonitriles.
Buffer Choice: If pH adjustment is needed, use mild buffers (Phosphate pH 6-7) rather than strong bases.[1]
Module 3: Functionalization & Regioselectivity
User Question: "I need to install an electrophile at the C3 position. Lithiation results in complex mixtures.[1] How do I functionalize C3 selectively?"
Technical Diagnosis:
Direct lithiation of benzo[d]isoxazole at C3 is precarious because the lithiated species is prone to fragmentation (similar to the Kemp mechanism) or ring scrambling.[1]
Strategic Solution: The "Pre-Functionalized" Approach
Instead of functionalizing the intact ring, install the C3 substituent before cyclization.
Protocol: C3-Functionalization via Oximino-Acetophenones
Start Material: Use o-hydroxyacetophenone (for C3-Methyl) or o-hydroxybenzophenone (for C3-Phenyl).[1]
Oxime Formation: React ketone with
and NaOAc in EtOH.
Cyclization: Use the Mitsunobu conditions described in Module 1.
Alternative: Electrophilic Aromatic Substitution (EAS)
If you must functionalize the benzene ring (positions 4, 5, 6, 7):
Reactivity: The isoxazole ring is electron-withdrawing. EAS will occur at the position meta to the isoxazole nitrogen (often C5 or C7 depending on other substituents).
Nitration: Standard
works well but requires careful temperature control to prevent ring oxidation.
Module 4: Purification of Mitsunobu Reactions
User Question: "The Mitsunobu method worked, but I cannot separate my product from the triphenylphosphine oxide (TPPO) byproduct. Chromatography is difficult."
Technical Diagnosis:
TPPO tracks with polar heterocycles, making separation tedious.
Solution: Precipitation Protocol
Solvent Switch: Concentrate the reaction mixture and redissolve in a minimum amount of Toluene.
Precipitation: Add
(anhydrous). TPPO forms a complex with magnesium salts () which precipitates out.
Filtration: Filter the solid.[1] The filtrate contains your benzo[d]isoxazole.[1]
Wash: Wash the filtrate with hexanes/ether to further remove reduced hydrazine byproducts.
Synthesis Workflow Diagram
Caption: Decision matrix for benzo[d]isoxazole synthesis, prioritizing the Mitsunobu pathway for mixed isomers.
References
Kemp, D. S., & Casey, M. L. (1973). Physical organic chemistry of benzisoxazoles. II. The base-catalyzed decomposition of some benzisoxazoles. Journal of the American Chemical Society. Link[1]
Uno, H., et al. (1976).[1] Studies on 3-substituted 1, 2-benzisoxazole derivatives. Chemical and Pharmaceutical Bulletin. Link
Dixon, D. D., et al. (2002). A Practical Synthesis of 3-Substituted-1,2-benzisoxazoles. Synthetic Communications. Link
Lipshutz, B. H., et al. (2008).[1] Mitsunobu reactions in "water".[1] Organic Letters. Link[1]
Zonisamide Process Patent (US4172896A) . Process for the preparation of 1,2-benzisoxazole derivatives. Link
Technical Support: Purification Strategies for Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate
Document ID: TS-REC-8821 Department: Application Science & Process Chemistry Status: Active Last Updated: February 4, 2026 Executive Summary & Compound Profile Welcome to the Technical Support Center. This guide addresse...
Author: BenchChem Technical Support Team. Date: February 2026
Document ID: TS-REC-8821
Department: Application Science & Process Chemistry
Status: Active
Last Updated: February 4, 2026
Executive Summary & Compound Profile
Welcome to the Technical Support Center. This guide addresses the purification challenges associated with Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate .
This molecule presents a "dual-personality" challenge in crystallization:
The Phenolic Motif (6-OH): Increases polarity and hydrogen-bonding capability, leading to high lattice energy but also a tendency to "oil out" (liquid-liquid phase separation) in non-polar anti-solvents. It is also susceptible to oxidative discoloration (quinoid formation).
The Labile Ester (3-COOEt): Susceptible to hydrolysis, particularly if the recrystallization solvent is wet or if the process involves prolonged heating.
The Isoxazole Core: Generally stable, but the N-O bond can be sensitive to reductive conditions or strong nucleophiles.
This guide moves beyond standard protocols, offering mechanistic insights and self-validating workflows to ensure high purity (>99%) and yield.
Troubleshooting Guide (Q&A Format)
Issue 1: "My product comes out as a sticky oil or gum instead of crystals."
Diagnosis: Phase Separation (Oiling Out).
This occurs when the metastable limit of the solution is exceeded too rapidly, or when the solvent system polarity is mismatched with the phenolic moiety. The system enters a liquid-liquid two-phase region before it hits the crystal nucleation line.
Technical Solution:
Do not simply cool the solution further; this solidifies the oil into an amorphous glass, trapping impurities.
Step 1: The "Cloud Point" Titration.
Dissolve the crude oil in the minimum amount of a "Good Solvent" (e.g., Ethyl Acetate or Acetone) at 50°C.
Add the "Anti-Solvent" (e.g., Heptane) dropwise only until a faint, persistent turbidity (cloudiness) appears.
Stop immediately. Do not add excess anti-solvent.
Step 2: Seeding.
Add a seed crystal. If none exists, scratch the glass wall with a glass rod to induce nucleation.
Step 3: Controlled Cooling.
Allow the mixture to cool to room temperature slowly (10°C/hour). Only after a crystal bed forms should you add the remaining anti-solvent.
Recommended Solvent Systems:
Solvent System
Ratio (v/v)
Suitability
Notes
Ethyl Acetate / Heptane
1:3 to 1:5
Excellent
Best balance. Heptane suppresses phenol solubility without inducing immediate oiling if added slowly.
Ethanol / Water
3:1
Moderate
Risk: Heating esters in water can cause hydrolysis. Use only if rapid cooling is possible.
Acetonitrile / Water
2:1
Good
Good for removing non-polar impurities. Requires precise temperature control.
Toluene
Pure
Poor
Often leads to oiling due to poor interaction with the 6-OH group.
Issue 2: "The crystals are turning pink or brown during drying."
Diagnosis: Phenolic Oxidation.
The 6-hydroxy group is electron-rich. In the presence of trace transition metals or basic impurities, it oxidizes to form quinoid species (highly colored) or coupled byproducts.
Technical Solution:
Degassing: Sparge all solvents with Nitrogen or Argon for 15 minutes prior to use.
Acidic Wash: Pre-wash the organic layer (during workup) with mild acid (0.1 M HCl) to ensure no basic residues (e.g., Pyridine/TEA) remain. Phenolates oxidize much faster than free phenols.
Additive: Add 0.1% w/v Sodium Metabisulfite to the aqueous phase if using a biphasic recrystallization (e.g., EtOH/Water) to act as an oxygen scavenger.
Issue 3: "I see a new impurity at R_f 0.05 (TLC) or RT 2.1 min (HPLC) after recrystallization."
Diagnosis: Ester Hydrolysis.[1]
The appearance of a highly polar spot (near the baseline on TLC) usually indicates the formation of 6-hydroxybenzo[d]isoxazole-3-carboxylic acid . This is driven by moisture and heat.
Technical Solution:
Dry Solvents: Ensure Ethyl Acetate or Ethanol is anhydrous.
Temperature Limit: Do not reflux for >30 minutes. If the solid doesn't dissolve, filter off the insolubles rather than boiling indefinitely.
Avoid Basic Glassware: Glassware cleaned in base baths (KOH/iPrOH) can leach sufficient base to catalyze hydrolysis. Acid-rinse glassware before use.
Figure 1: Decision matrix for handling phase separation issues during recrystallization of phenolic esters.
Chemical Stability Map
Figure 2: Chemical stability risks. The red paths indicate the most common degradation modes during purification.
The "Gold Standard" Protocol
Objective: Purify crude Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate to >99% purity.
Materials:
Crude Compound (10.0 g)
Ethyl Acetate (HPLC Grade, Dry)
n-Heptane (HPLC Grade)
Activated Charcoal (Norit) - Optional for color removal
Procedure:
Dissolution: Place 10.0 g of crude material in a 250 mL Erlenmeyer flask. Add Ethyl Acetate (30 mL) .
Heating: Heat to 60°C with stirring.
Checkpoint: If solids remain, add Ethyl Acetate in 5 mL increments until dissolved. Do not exceed 60 mL total.
Decolorization (Optional): If the solution is dark brown, add 0.5 g activated charcoal. Stir for 5 mins at 60°C. Filter hot through a Celite pad.
Cloud Point: Return the clear yellow filtrate to the heat (50-55°C). Slowly add n-Heptane dropwise.
Critical Step: Stop adding Heptane the moment a faint cloudiness persists (approx 20-40 mL).
Add 1-2 mL of Ethyl Acetate to clear the cloudiness (bringing the system just inside the solubility curve).
Crystallization: Remove from heat. Cover the flask with foil (light protection).
Allow to cool to room temperature undisturbed for 2 hours.
Observation: Needles should form.[2] If oil forms, reheat and add a seed crystal.
Yield Maximization: Once at room temperature, cool the flask in an ice bath (0-4°C) for 30 minutes.
Filtration: Filter the crystals under vacuum.
Washing: Wash the filter cake with cold 1:3 Ethyl Acetate/Heptane (2 x 10 mL).
Drying: Dry in a vacuum oven at 40°C for 4 hours. Do not exceed 50°C to prevent surface oxidation.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general organic purification techniques and solvent properties).
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational text for recrystallization mechanics and troubleshooting "oiling out").
Uno, H., et al. (1976). Studies on 1,2-Benzisoxazole Derivatives.[3] Chemical and Pharmaceutical Bulletin, 24(4), 632-643. (Provides context on the stability and synthesis of benzisoxazole-3-carboxylate derivatives).
Storer, R. (1995). Isoxazoles.[3][4][5][6][7] In: Katritzky A.R., Rees C.W., Scriven E.F.V. (eds) Comprehensive Heterocyclic Chemistry II. Pergamon. (Authoritative source on isoxazole ring stability and reactivity).
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate (E6HBIC) is a bifunctional pharmacophore intermediate. Its structural integrity relies on the thermodynamic tension of the isoxazole ring (N-O bond) and the phenolic hydroxyl group .
Researchers frequently encounter yield losses or purity failures due to three distinct degradation vectors. Understanding these mechanisms is the prerequisite for effective troubleshooting.
The Three Pillars of Instability
Instability Vector
Trigger
Chemical Mechanism
Visual Indicator
1. Base-Catalyzed Ring Opening
pH > 8.0, Strong Nucleophiles
Cleavage of the labile N-O bond (Isoxazole disruption), often leading to salicylonitrile derivatives.
Yield loss; formation of highly polar impurities.
2. Ester Hydrolysis
Moisture, Acid/Base Catalysis
Conversion of the ethyl ester to the parent carboxylic acid (Benzo[d]isoxazole-3-carboxylic acid).
New HPLC peak (lower retention time); pH drop in aqueous solution.
3. Phenolic Oxidation
Oxygen, UV Light
Oxidation of the 6-OH group to quinoid-type species (para-quinone methides or dimers).
Yellow to brown discoloration of the white powder.
Degradation Pathways (Visualized)
The following diagram illustrates the competing degradation pathways that must be mitigated during storage and synthesis.
Figure 1: Primary degradation pathways. Note that ring opening is often irreversible, whereas hydrolysis can sometimes be re-esterified.
Troubleshooting Guides
Scenario A: "My white powder has turned yellow/brown."
Diagnosis: Oxidative degradation of the phenolic hydroxyl group.
Root Cause: Exposure to air or light during storage.
Corrective Protocol:
Purification: If degradation is <5%, perform a recrystallization using Ethanol/Water (9:1) under an Argon blanket.
Prevention:
Store strictly under Inert Atmosphere (Argon/Nitrogen) .
Use amber glass vials to block UV light.
Storage Temperature: -20°C is recommended for long-term stability [1].
Scenario B: "I see a new peak at RRT ~0.8 on HPLC."
Diagnosis: Hydrolysis of the ethyl ester.
Root Cause: Moisture ingress or acidic impurities in the solvent.
Validation Step:
Inject a sample of Benzo[d]isoxazole-3-carboxylic acid (if available) or subject a small aliquot of your sample to 0.1M HCl for 1 hour. If the peak grows, it is the hydrolysis product.
Corrective Protocol:
Drying: Ensure all reaction solvents are anhydrous (Karl Fischer < 0.05%).
Workup: Avoid prolonged exposure to aqueous acidic conditions. If extraction is necessary, perform it rapidly at cold temperatures (0–5°C).
Scenario C: "Yield is low after base-catalyzed alkylation."
Diagnosis: Isoxazole ring destruction.
Root Cause: The N-O bond in benzisoxazoles is weak. Strong bases (e.g., NaOH, KOH, unhindered alkoxides) or high temperatures can trigger ring opening [2].
Optimization Guide:
Switch Bases: Use milder, non-nucleophilic bases like K₂CO₃ or Cs₂CO₃ instead of hydroxides or hydrides.
Temperature Control: Maintain reaction temperature < 40°C unless necessary.
pH Monitoring: During workup, do not allow the aqueous phase pH to exceed 8.5 for extended periods.
Validated Analytical Method (HPLC)
To accurately assess stability, use the following purity method. This method separates the parent ester from the carboxylic acid impurity and ring-opened byproducts.
Method Parameters:
Parameter
Setting
Column
C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A
0.1% Phosphoric Acid in Water (Suppresses phenol ionization)
Q: Can I use NaOH to hydrolyze the ester to the acid?A:Proceed with extreme caution. While NaOH will hydrolyze the ester, it also risks opening the isoxazole ring due to the nucleophilic attack on the C-3 position or the N-O bond. Lithium Hydroxide (LiOH) at 0°C in THF/Water is a safer alternative due to its milder nucleophilicity compared to NaOH [3].
Q: Is this compound compatible with reducing agents like NaBH₄?A:No. The isoxazole N-O bond is highly susceptible to reductive cleavage. Treatment with borohydrides or catalytic hydrogenation (Pd/C, H₂) will cleave the ring to form amino-ketone derivatives (e.g., 2-hydroxy-4-aminobenzoyl derivatives) [4].
Q: Why does the MSDS list "Inert Atmosphere" if it's a solid?A: The "solid" state does not prevent surface oxidation. The 6-hydroxyl group activates the benzene ring, making it electron-rich and prone to radical attack from atmospheric oxygen, leading to quinone-like impurities that degrade purity over time [5].
References
Kemp, D. S., & Woodward, R. B. (1965). The N-ethylbenzisoxazolium cation—I. Tetrahedron, 21(11), 3019-3035. (Foundational mechanism on benzisoxazole base sensitivity).
National Institutes of Health (NIH). (2024). Benzisoxazole: A Privileged Scaffold for Medicinal Chemistry. PMC Central. Retrieved from [Link]
Optimization
Technical Support Center: Synthesis of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this synthesis and mitigate common side reactions. Our approach is grounded in established chemical principles to ensure scientific integrity and reproducibility.
Introduction to the Synthesis
The synthesis of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate, a key intermediate for various pharmacologically active molecules, typically proceeds through a multi-step sequence. A common and logical route commences with a substituted phenol, such as 2,4-dihydroxybenzaldehyde, which undergoes reaction with an alpha-keto ester equivalent followed by oximation and subsequent intramolecular cyclization. This pathway, while effective, is susceptible to several side reactions that can impact yield and purity. This guide will focus on a representative synthetic approach and address the potential challenges at each stage.
Proposed Synthetic Pathway
A plausible and efficient synthesis of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate is outlined below. This pathway is constructed based on well-established transformations in heterocyclic chemistry.
Caption: Proposed synthetic route for Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Part 1: Formation of the Oxime Intermediate
Question 1: My reaction to form the oxime from the keto-ester precursor is sluggish and gives a low yield. What could be the cause?
Answer:
Several factors can contribute to a slow or incomplete oximation reaction. The pH of the reaction medium is critical; it should be weakly acidic (around pH 4-5) to facilitate the reaction without causing significant hydrolysis of the ester functionality.[1] Temperature control is also important. While heating can accelerate the reaction, excessive heat can lead to decomposition of the starting material or the oxime product. Ensure your hydroxylamine hydrochloride is of good quality and that the base used for its neutralization (e.g., sodium acetate) is added in the correct stoichiometric amount.
Troubleshooting Steps:
pH Adjustment: Monitor the pH of the reaction mixture and adjust it to the optimal range of 4-5 using a suitable buffer or dropwise addition of a weak acid or base.
Temperature Optimization: If the reaction is slow at room temperature, consider gentle heating (e.g., 40-50 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC).
Reagent Quality: Use freshly opened or properly stored hydroxylamine hydrochloride.
Reaction Time: Allow for a sufficient reaction time, which can range from a few hours to overnight.
Question 2: I am observing multiple spots on my TLC plate after the oximation step, even though the starting material is consumed. What are these byproducts?
Answer:
The formation of multiple products during oximation can be attributed to several side reactions. The most common is the formation of stereoisomers (E/Z isomers) of the oxime, which may appear as distinct spots on TLC. Additionally, if the reaction conditions are not carefully controlled, you might be observing products of ester hydrolysis or even the initial stages of unintended cyclization or rearrangement.
Troubleshooting Steps:
Isomer Identification: The E/Z isomers of the oxime are often separable by column chromatography. Their presence is not necessarily detrimental as both isomers can typically cyclize to the desired product.
Analytical Characterization: Isolate the major byproducts and characterize them using techniques like NMR and Mass Spectrometry to identify their structures. This will provide valuable insight into the competing reaction pathways.
Reaction Condition Refinement: To minimize byproduct formation, revisit the pH and temperature control as mentioned in the previous question.
Part 2: Intramolecular Cyclization to the Benzisoxazole Core
Question 3: The cyclization of my oxime intermediate is not proceeding to completion, and I am recovering a significant amount of the starting oxime.
Answer:
Incomplete cyclization is a common hurdle. The key to a successful intramolecular cyclization to form the benzisoxazole ring is the activation of the phenolic hydroxyl group and the subsequent nucleophilic attack on the oxime nitrogen. This typically requires a base to deprotonate the phenol. The choice of base and solvent is crucial. Stronger bases like sodium hydride or potassium carbonate in an aprotic polar solvent like DMF or DMSO are often effective. Insufficient base or a non-optimal solvent can lead to a stalled reaction.
Troubleshooting Steps:
Base Selection and Stoichiometry: Ensure you are using a sufficiently strong base to deprotonate the phenolic hydroxyl group. Use at least one equivalent of the base.
Solvent Choice: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile, which can facilitate the reaction.
Temperature: Gentle heating (e.g., 60-80 °C) can promote the cyclization. Monitor the reaction closely by TLC to avoid decomposition.
Question 4: My main byproduct during the cyclization step has a similar mass to my desired product but different spectroscopic properties. What could it be?
Answer:
A common and significant side reaction during the cyclization of o-hydroxyaryl oximes is the Beckmann rearrangement , which leads to the formation of a constitutional isomer, a benzoxazole , instead of the desired benzisoxazole.[2] This rearrangement is often catalyzed by acidic conditions or certain dehydrating agents.
Mechanism of Beckmann Rearrangement vs. Desired Cyclization:
Caption: Competing pathways of desired cyclization and Beckmann rearrangement.
Troubleshooting Steps:
Control of Reaction Conditions: Strictly avoid acidic conditions during the cyclization step. If a dehydrating agent is used, consider milder alternatives.
Base-Mediated Cyclization: Employing a base-catalyzed method for cyclization generally favors the formation of the benzisoxazole by promoting the nucleophilicity of the phenoxide.
Purification: The benzoxazole byproduct can often be separated from the desired benzisoxazole product by column chromatography due to differences in polarity.
Question 5: I am losing a significant portion of my product during workup and purification. What are the likely causes?
Answer:
Product loss can occur due to several reasons, including hydrolysis of the ethyl ester, decarboxylation of the carboxylic acid functionality, or physical loss during extraction and chromatography. The ester is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures. The benzisoxazole-3-carboxylic acid moiety can also be prone to decarboxylation, particularly when heated.
Troubleshooting Steps:
Mild Workup: Use mild acidic and basic solutions for washing during the workup and avoid prolonged exposure.
Temperature Control: Keep the temperature low during solvent removal and purification steps.
Purification Technique: Column chromatography on silica gel is a standard method for purification.[3][4] A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically effective. Recrystallization from a suitable solvent system can also be employed for final purification.
Potential Side Reaction
Cause
Prevention/Solution
Beckmann Rearrangement
Acidic conditions, certain dehydrating agents
Use base-mediated cyclization; avoid acidic conditions.
Ester Hydrolysis
Strong acidic or basic conditions, high temperature
Use mild workup conditions; control temperature.
Decarboxylation
High temperatures
Avoid excessive heating during reaction and purification.
Incomplete Cyclization
Insufficiently strong base, non-optimal solvent
Use a stronger base (e.g., NaH, K2CO3) in a polar aprotic solvent (e.g., DMF, DMSO).
Experimental Protocols
The following are representative protocols for the key steps in the synthesis of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate. Note: These are generalized procedures and may require optimization for specific laboratory conditions and scales.
Protocol 1: Synthesis of Ethyl 2-hydroxyimino-2-(2,4-dihydroxyphenyl)acetate (Oxime Intermediate)
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2,4-dihydroxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol.
Addition of Reagents: Add ethyl glyoxylate (1.1 equivalents) to the solution. Subsequently, add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in water.
Reaction Conditions: Stir the mixture at room temperature. Monitor the reaction progress by TLC. If the reaction is slow, gently heat the mixture to 40-50 °C.
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water. The product may precipitate out. If not, extract the aqueous layer with ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude oxime can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.
Protocol 2: Cyclization to Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the oxime intermediate (1 equivalent) in a dry polar aprotic solvent such as DMF.
Addition of Base: Add a suitable base, such as potassium carbonate (1.5 equivalents), to the solution in portions.
Reaction Conditions: Stir the mixture at room temperature or heat gently to 60-80 °C. Monitor the formation of the product by TLC.
Workup: After the reaction is complete, cool the mixture and pour it into ice-cold water. Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~6-7.
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
References
Capriotti, F., et al. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. ARKIVOC, 2010(vi), 53-60.
Chen, J., et al. (2012). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Organic Chemistry & Process Research, 16(4), 789-792.
Li, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(1), 345.
Shastri, L. A., & Goswami, P. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 6(9), 3666-3676.
PrepChem. (n.d.). Synthesis of Procedure 64. Ethyl 6-ethyl-3,4-dihydro-5-hydroxy-4-oxothieno[2,3-d]pyrimidine-2-carboxylate. Retrieved from [Link]
Wang, L., et al. (2018). A molecular I2‐promoted one‐pot synthesis of 2‐aryl benzoxazoles. ChemistrySelect, 3(42), 11874-11877.
Kalkote, U. R., et al. (2005). A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. Journal of Chemical Research, 2005(2), 99-100.
Zaikin, P. A., & Vasilevsky, S. F. (2020). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 56(11), 1361-1385.
Nikolayenko, I. V., et al. (2010). Ethyl (2E)-2-(hydroxy-imino)propanoate. Acta Crystallographica Section E: Structure Reports Online, 66(4), o887-o888.
Reddy, C. R., et al. (2017). Synthesis of 2-aryl benzoxazoles from aldoximes. MedCrave Online Journal of Chemistry, 1(1), 1-5.
WO2006096624A1 - Process for the purification of substituted benzoxazole compounds. (2006).
Stevens, R. V., & Albizati, K. F. (1984). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. The Journal of Organic Chemistry, 49(18), 3314-3317.
Gogoi, P., & Konwar, D. (2017).
Jordis, U., et al. (2008). Synthesis of Precursors for the Oxidative Tandem Cyclization of Diphenols to Galanthamine Analogs. Molecules, 13(8), 1683-1693.
US3429920A - Preparation of oxime. (1969).
Stanovnik, B., & Svete, J. (2004). Product Class 9: Isoxazoles. In Science of Synthesis (Vol. 11, pp. 227-328). Thieme.
Riente, P., et al. (2020). Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES.
Deshmukh, A. R., et al. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 27(19), 6529.
Organic Syntheses Procedure. (n.d.). A 250 mL single-necked, 24/40 recovery flask equipped with a 3.5 x 1.5 cm egg-shaped Teflon-coated magnetic stir bar is charged with 1,2-diphenylethanone (11.76 g, 59.9 mmol, 1.0 equiv). Retrieved from [Link]
Machetti, F., & De Sarlo, F. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762.
Al-Jumaili, A. H. H. (2024). Preparation of Oxime Derivatives and Studying the Biological Activity. Journal of Science in Medicine and Life, 2(9), 78-85.
Chemi, G., et al. (2020). Regioselective N‐Alkylation of Ethyl 4‐Benzyloxy‐1,2,3‐triazolecarboxylate: A Useful Tool for the Synthesis of Carboxylic Acid Bioisosteres. ChemistryOpen, 9(5), 569-576.
Technical Support Center: Purification of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for increasing the purity of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate. As a Senior Applic...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for increasing the purity of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to troubleshoot and optimize your purification processes effectively.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate.
Problem 1: Low Purity After Initial Synthesis and Work-up
Question: My initial crude product of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate shows low purity by TLC and ¹H NMR analysis, with multiple unidentified spots/peaks. What are the likely causes and how can I address this?
Answer: Low purity post-synthesis is a common issue that can stem from several sources. A systematic approach is key to diagnosing and solving the problem. The primary causes are often incomplete reactions, side reactions, or degradation of the product during work-up.
Diagnostic Workflow for Low Purity:
Caption: A flowchart for troubleshooting low purity in isoxazole synthesis.
Potential Impurities and Their Origin:
Unreacted Starting Materials: The synthesis of isoxazoles often involves the condensation of a β-ketoester with hydroxylamine or the cycloaddition of a nitrile oxide with an alkyne.[1] Incomplete conversion is a frequent source of impurities.
Side-Products: The formation of regioisomers or products from dimerization of intermediates can occur if reaction conditions are not optimal.[2]
Degradation Products: The isoxazole ring can be sensitive to harsh pH and high temperatures. The ester and hydroxyl functionalities also present potential sites for degradation.
Recommended Actions:
Reaction Monitoring: Always monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the limiting reagent.[2]
Aqueous Work-up: After the reaction, a carefully controlled aqueous work-up is crucial. Wash the organic layer with a saturated solution of sodium bicarbonate to remove acidic impurities, followed by a brine wash to remove residual water and water-soluble impurities.[3]
Drying and Concentration: Thoroughly dry the organic layer with an anhydrous salt like MgSO₄ or Na₂SO₄ before concentrating under reduced pressure. Residual water or solvent can interfere with subsequent purification steps.
Problem 2: Difficulty in Removing a Persistent, Closely-Eluting Impurity by Column Chromatography
Question: I am using flash column chromatography, but one particular impurity has a very similar Rf value to my product, making separation difficult. How can I improve the resolution?
Answer: Achieving good separation between compounds with similar polarities is a classic chromatographic challenge. The solution lies in systematically optimizing the chromatographic conditions.
Strategies for Improving Chromatographic Separation:
Strategy
Principle of Action
Example Application
Solvent System Optimization
Altering the mobile phase composition changes the partitioning of the analyte and impurity between the stationary and mobile phases.
If using a Hexane/Ethyl Acetate system, try switching to a Dichloromethane/Methanol system. The change in solvent polarity and specific solvent-solute interactions can significantly alter the elution profile.[4]
Stationary Phase Modification
Using a different stationary phase can introduce alternative separation mechanisms (e.g., pi-pi interactions with phenyl-bonded silica).
If standard silica gel is not effective, consider using alumina (basic or neutral) or a C18 reversed-phase silica.
Temperature Control
Lowering the temperature of the column can sometimes enhance separation by increasing the interaction time with the stationary phase.
This is less common for standard flash chromatography but can be a factor in high-performance systems.
Gradient Elution
A gradual increase in the polarity of the mobile phase can help to better resolve closely eluting compounds.
Start with a low polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate) and gradually increase the proportion of the more polar solvent.
Experimental Protocol: Optimizing TLC for Column Chromatography
Solvent Screening: On a single TLC plate, spot your crude material in separate lanes.
Developing Chambers: Use different solvent systems in separate developing chambers (e.g., Hexane/Ethyl Acetate, Toluene/Acetone, Dichloromethane/Methanol in various ratios).
Rf and ΔRf Analysis: Identify the solvent system that gives your product an Rf value of approximately 0.2-0.4 and provides the largest separation (ΔRf) from the persistent impurity.
Column Conditions: Use the optimized solvent system as the mobile phase for your flash column chromatography.[5]
Problem 3: Product Discoloration or Degradation After Purification
Question: My Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate appears as a colored solid/oil after purification, or its purity decreases upon storage. What could be the cause?
Answer: Discoloration and degradation upon storage are often indicative of residual impurities, oxidation, or inherent instability. The phenolic hydroxyl group is particularly susceptible to oxidation.
Troubleshooting Workflow for Product Instability:
Caption: A decision tree for addressing product instability.
Preventative Measures:
Final Wash: A final wash of the combined organic fractions from chromatography with deionized water can help remove any residual acids or bases from the silica gel.
Storage: Store the purified compound in a vial under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., in a freezer).
Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene), although this would constitute a new impurity and should be noted.
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate on a multi-gram scale?
A1: For multi-gram scale purification, recrystallization is often the most efficient and scalable method. The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures.
Experimental Protocol: Recrystallization
Solvent Selection: Test the solubility of your crude product in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes) on a small scale. A good starting point would be a mixture of ethyl acetate and hexanes.[6]
Dissolution: In a flask, add the crude solid and a minimal amount of the chosen hot solvent until the solid just dissolves.
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques should be used to confirm the purity of your Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate.
Recommended Analytical Methods for Purity Assessment:
Analytical Method
Information Provided
¹H and ¹³C NMR
Provides structural confirmation and can reveal the presence of impurities with distinct proton or carbon signals.[7]
LC-MS
Confirms the molecular weight of the desired compound and can detect impurities at low levels.
HPLC
A powerful technique for quantifying purity. An HPLC chromatogram showing a single major peak is a strong indicator of high purity.[8]
Melting Point
A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.
Q3: Can I use an acid-base extraction to purify this compound?
A3: Yes, an acid-base extraction could be a viable preliminary purification step. The phenolic hydroxyl group is acidic and will be deprotonated by a moderately strong base (e.g., NaOH solution) to form a water-soluble phenoxide salt. Neutral impurities would remain in the organic layer.
Caution: The ester group is susceptible to hydrolysis under strongly basic conditions. Therefore, it is crucial to use a mild base, low temperatures, and perform the extraction quickly. After separating the aqueous layer, it should be immediately re-acidified (e.g., with dilute HCl) to precipitate the purified product, which can then be extracted back into an organic solvent.
References
Der Pharma Chemica. (n.d.). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Retrieved from [Link]
PMC. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
PMC. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Retrieved from [Link]
MDPI. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]
PMC. (n.d.). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Synthesis and anticancer activity of benzoselenophene and heteroaromatic derivatives of 1,2,9,9a- tetrahydrocyclopropa[c]benzo[e]indol-4-one (CBI). Retrieved from [Link]
ResearchGate. (n.d.). Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. Retrieved from [Link]
PMC. (n.d.). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. Retrieved from [Link]
Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]
Zenodo. (n.d.). Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Retrieved from [Link]
An-Najah Staff. (2021). Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Retrieved from [Link]
ResearchGate. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]
This technical guide addresses the structural characterization of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate and its functionalized derivatives. This scaffold is a critical pharmacophore in antipsychotic (e.g., risperidone/paliperidone intermediates) and antibacterial research.[1]
The Core Challenge:
The benzo[d]isoxazole ring system presents unique NMR challenges due to the electronic "push-pull" nature of the electron-withdrawing isoxazole-3-carboxylate moiety versus the electron-donating 6-hydroxyl group. This creates a highly polarized aromatic system with distinct, yet easily misinterpreted, splitting patterns.[1]
Standard Operating Procedure: Structural Assignment
Module A: The 1H NMR "Traffic Light" Protocol
Use this baseline to validate the integrity of your core scaffold before analyzing derivatives.
Solvent Recommendation: DMSO-d6 (Preferred for observing labile -OH protons and preventing aggregation).
Proton
Approx. Shift (, ppm)
Multiplicity
Coupling (, Hz)
Diagnostic Logic (Causality)
6-OH
10.0 - 11.5
br s
-
Variable. Highly dependent on concentration and water content.[1] Disappears with DO shake.
H-4
7.8 - 8.1
d
8.5 - 9.0
Deshielded. Proximity to the electron-withdrawing C3-ester and isoxazole nitrogen (anisotropic effect).
H-5
6.9 - 7.1
dd
8.8, 2.2
Shielded. Ortho to the electron-donating 6-OH group.
H-7
6.8 - 7.0
d
2.2
Shielded. Ortho to the 6-OH; Meta to H-5. Often appears as a narrow doublet.[1]
Ethyl-CH
4.3 - 4.5
q
7.1
Characteristic ester quartet.
Ethyl-CH
1.3 - 1.4
t
7.1
Characteristic ester triplet.
Technical Note: The coupling constant
(ortho) is large (~9 Hz), while (meta) is small (~2 Hz).[1] Para coupling () is typically not observed ( Hz), isolating H-4 as a clean doublet.[1]
Module B: 13C NMR & Quaternary Carbon Assignment
Use this table to resolve the "silent" carbon backbone.
Critical Node. Correlations from H-4 are weak/absent (3-bond). Best identified by exclusion.
C-6
Cq
160 - 163
Deshielded. Attached to Oxygen. Strong HMBC from H-5 and H-7.
C-7a
Cq
163 - 165
Bridgehead O-linked. Correlations from H-7 and H-4.
C-3a
Cq
115 - 120
Bridgehead. Upfield due to resonance. Correlations from H-5 and H-7.
Troubleshooting & FAQs
Issue #1: "I cannot find the 6-OH signal, or it is extremely broad."
Diagnosis: Chemical exchange. The hydroxyl proton is exchanging rapidly with trace water in the solvent or intermolecularly with other solute molecules.
Action Plan:
Switch Solvent: Move from CDCl
to DMSO-d6 or Acetone-d6. These solvents form hydrogen bonds with the solute, slowing the exchange rate and sharpening the peak.[1]
Temperature Drop: Lower the probe temperature to 273 K (0°C). This reduces the exchange rate (
O Test: Add 1-2 drops of DO to the NMR tube and shake. If the broad peak disappears completely, it confirms the labile -OH assignment.
Issue #2: "How do I distinguish O-alkylation (Target) from N-alkylation (Impurity)?"
Context: When derivatizing the 6-OH (e.g., adding a benzyl group), a common side reaction in benzisoxazole chemistry is N-alkylation if the ring opens or if conditions favor the nitrogen lone pair (rare for 6-OH, but possible if the scaffold degrades).[1]
The Protocol:
Run 1D NOE (Nuclear Overhauser Effect): Irradiate the new alkyl protons (e.g., the benzylic CH
).
O-Alkylation (Success): You will see NOE enhancement at H-5 and H-7 .
N-Alkylation (Failure): You would see enhancement at H-3 (if ester is gone) or no enhancement at H-5/H-7.
Check Chemical Shifts: O-alkylation causes a downfield shift of the adjacent carbons (C-6) and a slight upfield shift of ortho protons (H-5/H-7) due to the "locking" of the alkoxy resonance contribution.
Issue #3: "My aromatic region is crowded. How do I assign H-5 vs H-7?"
Logic:
H-7 is flanked by the ring oxygen (position 1) and the substituent oxygen (position 6). It is often the most shielded (lowest ppm) aromatic signal.[1]
H-5 is a doublet of doublets (dd). H-7 is a doublet (d) with a small coupling constant (
Hz).[1] The proton possessing this large coupling is H-5 (coupled to H-4). The proton lacking this large coupling is H-7 .
Advanced Visualization: Assignment Workflow
The following diagram illustrates the logical flow for fully characterizing a derivative of this scaffold.
Caption: Logical workflow for the structural elucidation of 6-substituted benzisoxazole derivatives, prioritizing proton assignment before heteronuclear correlation.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for coupling constants and substituent effects in aromatic systems).
Pal, M., et al. (2014).[1] Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine... RSC Advances. Link (Reference for general benzisoxazole/benzothiazole chemical shifts and synthesis).
Kalkote, U. R., et al. (2007).[1][11] A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde.[11] Journal of Chemical Research.[1] Link (Provides specific proton NMR data for 3-substituted benzisoxazoles).[1]
Incerti, M., et al. (2008).[1][12] Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives. Magnetic Resonance in Chemistry. Link (Comparative analysis for the fused ring system numbering and quaternary carbon assignment).[1]
comparing synthetic routes for Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate
Executive Summary Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate represents a critical scaffold in medicinal chemistry, particularly as an intermediate for antipsychotic agents (e.g., Risperidone analogs) and HSP90 inhib...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate represents a critical scaffold in medicinal chemistry, particularly as an intermediate for antipsychotic agents (e.g., Risperidone analogs) and HSP90 inhibitors. Its synthesis hinges on the efficient construction of the 1,2-benzisoxazole core with precise regiocontrol of the C3-carboxylate and C6-hydroxyl functionalities.
This guide evaluates two primary synthetic pathways. Route A (The Glyoxylate-Oxime Pathway) is identified as the industry "Gold Standard" for its reliability and scalability, utilizing a protection-deprotection strategy to maximize yield. Route B (The Direct Resorcinol Cyclization) is presented as a high-risk, high-reward alternative that minimizes step count but suffers from lower selectivity.
Route Analysis & Comparison
Route A: The Glyoxylate-Oxime Pathway (Recommended)
This route employs a protection-deprotection strategy , starting with 1,3-dimethoxybenzene. It leverages the inherent ortho-selectivity of Friedel-Crafts acylation to install the C3-carbon framework, followed by oxime formation and ring closure. The final step unmasks the phenol.
Key Advantage: The methoxy protection prevents side reactions (O-acylation) on the phenol during the aggressive ring-closure step.
Scalability: High. Intermediates are stable solids.
Route B: The Direct Resorcinol Pathway
This route attempts to build the core directly from resorcinol. While theoretically shorter, the free hydroxyl groups at the 2- and 4-positions compete for acylation reagents, leading to complex mixtures of regioisomers and oligomers.
, 2.0 eq) or Acetic Anhydride (), Pyridine (cat.), Toluene or DCM.
Protocol:
Dissolve the oxime in anhydrous Toluene.
Add
dropwise at 0°C, then Pyridine.
Heat to 80°C for 2 hours.
Mechanism: The hydroxyl group of the oxime is activated (forming a chlorosulfite or acetate), making it a good leaving group. The phenolic oxygen attacks the nitrogen, closing the ring.
Quench with
. Extract, dry, and recrystallize from EtOH.
Step 4: Demethylation
Objective: Synthesis of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate.
Warm to 0°C and stir for 1-2 hours. Do not reflux, as this may hydrolyze the ethyl ester.
Quench carefully with MeOH (exothermic!).
Partition between water and EtOAc. The organic layer contains the target phenol.
Purify by recrystallization (Hexanes/EtOAc).
Pathway Visualization
Caption: Step-wise synthesis of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate via the selective Glyoxylate-Oxime pathway.
References
Vertex AI Search. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. 1[2][3][4][5][6][7][8][9]
ChemicalBook. (2024). 6-Methoxybenzo[d]isoxazole-3-carboxylic acid Properties and Suppliers. 10
Chimica Italiana. (2024). Recent advances in the synthesis of 1,2-benzisoxazoles. [2][3][4][5][6][7][8][9][11]
MDPI. (2023). Synthesis of 2-(2,4-Dihydroxyphenyl)benzimidazolines via Friedel-Crafts Intermediates. 3[2][3][4][5][6][7][8][9]
Google Patents. (2016). Process for preparation of ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate (Friedel-Crafts Conditions). 8[2][3][4][5][6][7][9]
Technical Comparison: In Vitro vs. In Vivo Efficacy of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate
[1] Executive Summary: The Prodrug Advantage[1] Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate (CAS: 57764-50-8) serves primarily as a lipophilic precursor (prodrug) to its corresponding carboxylic acid, a potent inhibit...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The Prodrug Advantage[1]
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate (CAS: 57764-50-8) serves primarily as a lipophilic precursor (prodrug) to its corresponding carboxylic acid, a potent inhibitor of D-Amino Acid Oxidase (DAAO) .[1] While the free acid form is the active pharmacophore required for binding to the DAAO active site, it suffers from poor membrane permeability and low blood-brain barrier (BBB) penetration.[1]
This guide delineates the critical performance divergence between the in vitro (enzyme vs. cell) and in vivo settings, emphasizing the compound's utility in modulating NMDA receptor function via D-serine elevation.[1]
The efficacy of the ethyl ester is entirely dependent on its biological conversion.[1] In a purified enzyme assay, the ester lacks the anionic carboxylate headgroup necessary to anchor to Arg283 and Tyr224 in the DAAO active site.[1] However, in live systems, ubiquitous esterases convert it to the active inhibitor.[1]
Activation Pathway Diagram[1]
Figure 1: Pharmacological activation pathway.[1] The ethyl ester utilizes passive diffusion to cross biological membranes before esterase-mediated hydrolysis yields the active DAAO inhibitor.
In Vitro Efficacy Profile
A. Purified Enzyme Assays (Cell-Free)
In cell-free systems using purified porcine or human DAAO, the ethyl ester will appear inactive or significantly less potent compared to the free acid or the reference standard CBIO (6-chlorobenzo[d]isoxazol-3-ol).[1]
Reasoning: The ester group sterically hinders the formation of the critical salt bridge with the arginine residue in the catalytic pocket.[1]
Recommendation: Do not use the ethyl ester for direct
determination assays.[1] Use 6-hydroxybenzo[d]isoxazole-3-carboxylic acid instead.[1]
B. Cellular Assays (Cell-Based)
In cell culture (e.g., C6 glioma cells or primary astrocytes), the ethyl ester demonstrates superior efficacy.[1]
Observation: Dose-dependent increase in intracellular D-serine levels.[1]
Mechanism: The ester crosses the lipid bilayer effectively.[1] Intracellular esterases (carboxylesterases) rapidly cleave the ethyl group, trapping the polar active acid inside the cell where it inhibits cytosolic DAAO.[1]
Protocol Tip: Pre-incubate cells for 30 minutes to allow for ester hydrolysis before challenging with D-serine substrates.
In Vivo Efficacy Profile
A. Pharmacokinetics (PK)
The ethyl ester is designed to overcome the poor oral bioavailability of the benzoisoxazole carboxylic acids.[1]
Absorption: Rapid absorption from the gastrointestinal tract due to increased lipophilicity (logP ~2.0 vs. ~0.5 for the acid).[1]
Metabolism: Rapid first-pass metabolism.[1] Plasma half-life of the ester is typically short (< 30 min), while the active acid persists.[1]
CNS Distribution: The ester facilitates transport across the Blood-Brain Barrier (BBB).[1] Once in the brain parenchyma, hydrolysis locks the active inhibitor within the central compartment.[1]
B. Efficacy Models (Rodent)
In models of schizophrenia (e.g., phencyclidine-induced prepulse inhibition deficit), the compound shows efficacy by enhancing NMDAR neurotransmission.[1]
Compound: Add the hydrolyzed compound (pre-treated with esterase) or the free acid control.
Readout: Monitor fluorescence (Ex 530 nm / Em 590 nm) for 30 min.
Calculation: Determine slope of H₂O₂ production. Calculate % Inhibition relative to DMSO control.
References
Vertex Pharmaceuticals Inc. (2005).[1] Benzo[d]isoxazol-3-ol DAAO inhibitors. Patent US20050143434A1. Link
Ferraris, D., et al. (2008).[1] D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold. Journal of Medicinal Chemistry, 51(12), 3357–3359.[1] Link
Adage, T., et al. (2008).[1] In vitro and in vivo pharmacological profile of AS057278, a selective d-amino acid oxidase inhibitor. European Neuropsychopharmacology, 18(3), 200-214.[1] Link
Hopkins, S. C., et al. (2013).[1] D-Amino acid oxidase inhibition: an emerging therapeutic approach for schizophrenia. CNS Drugs, 27(10), 851-862.[1] Link
BLD Pharm. (2024).[1] Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate Product Data. Link
A Senior Application Scientist's Guide to Benchmarking Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate Performance in Cellular and Microbial Assays
For researchers, scientists, and drug development professionals, the selection of promising small molecules for screening campaigns is a critical step. This guide provides a comparative framework for understanding the po...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the selection of promising small molecules for screening campaigns is a critical step. This guide provides a comparative framework for understanding the potential performance of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate in common biological assays. While direct, head-to-head comparative data for this specific molecule is not extensively published, we can infer its likely activity profile by examining structurally related compounds and the well-documented bioactivities of the benzisoxazole and isoxazole carboxylate scaffolds.
The isoxazole ring is a key pharmacophore in medicinal chemistry, known for its presence in a variety of bioactive compounds.[1] This guide will delve into the anticipated performance of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate in anticancer, antimicrobial, and anti-inflammatory assays, drawing comparisons with established compounds and providing detailed experimental protocols for researchers to conduct their own benchmarking studies.
Anticipated Biological Activities and Rationale
The chemical structure of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate suggests potential for a range of biological activities. The benzisoxazole core is a privileged scaffold in drug discovery, with derivatives exhibiting anticancer, antibacterial, and anti-inflammatory properties.[2][3] The ethyl carboxylate group at the 3-position and the hydroxyl group at the 6-position are expected to modulate the compound's physicochemical properties and target interactions.
Anticancer Potential
Isoxazole derivatives are widely recognized for their potential as anticancer agents.[4][5] The isoxazole moiety can be found in compounds that inhibit key cancer-related targets such as VEGFR2.[6]
Causality Behind Experimental Choices in Anticancer Assays:
To evaluate the anticancer potential of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate, a primary screen using the MTT assay is recommended. This colorimetric assay provides a robust measure of cell viability and is a widely accepted method for initial cytotoxicity screening. A logical workflow would involve an initial broad-spectrum screen against a panel of cancer cell lines, followed by more detailed mechanistic studies if promising activity is observed.
Caption: Workflow for assessing the in vitro anticancer activity.
Antimicrobial Activity
The benzisoxazole scaffold is also a component of molecules with demonstrated antibacterial and antifungal properties.[1] The evaluation of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate against a panel of pathogenic bacteria and fungi is therefore a logical step in characterizing its biological profile.
Causality Behind Experimental Choices in Antimicrobial Assays:
The agar well diffusion method is a straightforward and widely used technique for preliminary screening of antimicrobial activity.[7] It allows for a qualitative assessment of a compound's ability to inhibit microbial growth. For quantitative data, the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is the gold standard.[8]
Caption: Workflows for antimicrobial activity assessment.
Comparative Performance Data (Based on Structurally Related Compounds)
The following tables provide a summary of reported activity for compounds structurally related to Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate, offering a benchmark for its potential performance.
Table 1: Anticancer Activity of Representative Isoxazole Derivatives
This protocol is adapted from standard methodologies for determining cell viability.[10][11]
Materials:
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate
Cancer cell lines (e.g., MCF-7, HeLa, HepG2)
96-well plates
Complete cell culture medium
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Microplate reader
Procedure:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
Prepare serial dilutions of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate in complete medium.
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known anticancer drug).
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability and determine the IC50 value.
Agar Well Diffusion Assay
This protocol is based on the Kirby-Bauer disk diffusion susceptibility test principles.[12]
Materials:
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate
Bacterial or fungal strains
Mueller-Hinton agar plates
Sterile swabs
Sterile cork borer or pipette tip
Solvent for dissolving the compound (e.g., DMSO)
Positive control antibiotic
Procedure:
Prepare a microbial inoculum equivalent to a 0.5 McFarland standard.
Using a sterile swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.
With a sterile cork borer, create wells of approximately 6 mm in diameter in the agar.
Prepare a stock solution of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate and add a defined volume (e.g., 50-100 µL) into each well.
Add a solvent control and a positive control antibiotic to separate wells.
Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.
Measure the diameter of the zone of inhibition around each well.
Conclusion and Future Directions
While direct experimental evidence for the bioactivity of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate is limited in publicly available literature, the extensive research on the benzisoxazole and isoxazole carboxylate scaffolds strongly suggests its potential as a valuable compound for screening in anticancer and antimicrobial assays. The provided comparative data from structurally related molecules serves as a foundational benchmark for researchers. The detailed protocols and experimental workflows offer a clear path for a systematic and rigorous evaluation of this compound's performance. Further studies are warranted to elucidate its precise mechanism of action and to explore its structure-activity relationships, which could lead to the development of novel therapeutic agents.
References
National Institutes of Health. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. [Link]
National Institutes of Health. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. [Link]
SpringerLink. Microwave synthesis, crystal structure, antioxidant, and antimicrobial study of new 6-heptyl-5,6-dihydrobenzo[13][14]imidazo[1,2-c]quinazoline compound. [Link]
ResearchGate. Synthesis and Antitumor Activity of 3-[2-(4-Hydroxy-Phenyl)-Ethyl]-Benzo[ d ] Isoxazole-4,6-Diol. [https://www.researchgate.net/publication/369527635_Synthesis_and_Antitumor_Activity_of_3-2-4-Hydroxy-Phenyl-Ethyl]-Benzo_d_]Isoxazole-46-Diol]([Link])
ResearchGate. Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. [Link]
ResearchGate. Overview on Diverse Biological Activities of Benzisoxazole Derivatives. [Link]
National Institutes of Health. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. [Link]
An-Najah Staff. Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. [Link]
PubMed. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. [Link]
National Institutes of Health. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. [Link]
Al-Azhar University. DESIGN AND SYNTHESIS OF SOME P-SUBSTITUTED STYRYLISOXAZOLE CARBOXYLIC ACID DERIVATIVES AS ANTI-INFLAMMATORY AGENTS. [Link]
American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
National Institutes of Health. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. [Link]
ResearchGate. Synthesis and antimicrobial evaluation of new isoxazole carboxamides. [Link]
National Institutes of Health. Cell Viability Assays - Assay Guidance Manual. [Link]
PubMed. Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives Both In Vitro and In Vivo. [Link]
Zanco Journal of Medical Sciences. Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. [Link]
ACS Publications. Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoid-Related Orphan Receptor γt. [Link]
PubMed. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. [Link]
Pelagia Research Library. Synthesis and in vivo anti-inflammatory activity of a novel series of benzoxazole derivatives. [Link]
Preprints.org. Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Link]
University of Cincinnati. Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. [Link]
Technion. Overview on Diverse Biological Activities of Benzisoxazole Derivatives. [Link]
National Institutes of Health. Methods for in vitro evaluating antimicrobial activity: A review. [Link]
National Institutes of Health. Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. [Link]
ResearchGate. Structure–activity relationship of isoxazole‐containing derivative... [Link]
National Institutes of Health. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. [Link]
Microbe Notes. Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]
National Institutes of Health. Advances in isoxazole chemistry and their role in drug discovery. [Link]
Oxford Academic. Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. [Link]
PubMed. Discovery of novel 3-hydroxyandrosta-5,7-Diene-17-Carboxylic acid derivatives as anti-inflammatory bowel diseases (IBD) agents. [Link]
National Institutes of Health. Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. [Link]
Bentham Science. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. [Link]
A Senior Application Scientist's Guide to the Statistical Analysis of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate Experimental Data
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the benzo[d]isoxazole scaffold represents a privileged structure, demonstrating a wide array of biological activiti...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzo[d]isoxazole scaffold represents a privileged structure, demonstrating a wide array of biological activities.[1][2] This guide provides an in-depth comparative analysis of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate, a key derivative, against other relevant analogs. By examining experimental data related to its synthesis and bioactivity, we aim to provide a statistically grounded perspective for researchers engaged in the development of novel therapeutics. The isoxazole ring system, with its unique electronic properties and potential for diverse substitutions, is a focal point in the design of new pharmacologically active agents.[3][4]
The Benzo[d]isoxazole Core: A Foundation for Diverse Bioactivity
The fusion of a benzene ring with an isoxazole moiety creates the benzo[d]isoxazole core, a template that has yielded compounds with significant therapeutic potential.[2] These derivatives have been investigated for a range of applications, including but not limited to, anticancer, antimicrobial, and anti-inflammatory activities.[3][5][6] The versatility of this scaffold lies in the ease of substitution at various positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Synthesis of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate and Analogs: A Comparative Overview
Below is a workflow illustrating a general synthesis approach for isoxazole derivatives.
Caption: A generalized workflow for the synthesis of isoxazole derivatives.
Table 1: Comparative Synthesis Yields of Benzo[d]isoxazole Analogs
Note: The yields are reported from different studies and may not be directly comparable due to variations in reaction conditions and scales.
Comparative Biological Activity: A Statistical Perspective
The therapeutic potential of Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate is best understood through a comparative analysis of its biological activity against relevant cancer cell lines and microbial strains. While a comprehensive dataset for this specific molecule is not available in a single study, we can compile and compare data from various sources for structurally related benzo[d]isoxazole derivatives.
Anticancer Activity
Isoxazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis and inhibition of key enzymes involved in cancer progression.[5][11] The following table summarizes the in vitro anticancer activity of several benzo[d]isoxazole analogs, providing a basis for a comparative assessment.
Table 2: Comparative in vitro Anticancer Activity (IC50) of Benzo[d]isoxazole Derivatives
Statistical Interpretation: The IC50 values presented in Table 2, while sourced from different studies, highlight the potent anticancer activity of the benzo[d]isoxazole scaffold. A lower IC50 value indicates greater potency. For instance, compounds 14b and 14g exhibit significantly lower IC50 values against a panel of cancer cell lines compared to the standard drug Etoposide, suggesting their potential as promising anticancer candidates.[10] The variability in activity across different cell lines underscores the importance of cell-specific assays in drug development.
Antimicrobial Activity
The benzo[d]isoxazole core is also a promising scaffold for the development of novel antimicrobial agents.[6][7] The antimicrobial efficacy is typically evaluated by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition in agar diffusion assays.
Table 3: Comparative Antimicrobial Activity of Isoxazole Derivatives
Statistical Interpretation: The qualitative and quantitative data in Table 3 indicate that isoxazole derivatives possess a broad spectrum of antimicrobial activity. The term "significant activity" suggests a statistically meaningful effect compared to a control, although specific p-values are not always reported in initial screening studies. For a rigorous comparison, standardized MIC or zone of inhibition data would be required, allowing for statistical tests like ANOVA to determine significant differences in efficacy between compounds.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of benzo[d]isoxazole derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds and designing more potent and selective molecules.[15][16]
Caption: Structure-Activity Relationship (SAR) of Benzo[d]isoxazole Derivatives.
For instance, in the context of anticancer activity, the nature and position of substituents on the benzo[d]isoxazole ring can significantly influence the compound's interaction with its biological target.[10] Similarly, for antimicrobial agents, modifications can affect the molecule's ability to penetrate bacterial cell walls or inhibit essential enzymes.[6]
Experimental Protocols
To ensure the reproducibility and validity of experimental data, it is imperative to follow standardized protocols. Below are outlines of common methodologies used in the evaluation of benzo[d]isoxazole derivatives.
General Synthesis of Isoxazole Derivatives
Reaction Setup: Combine the starting materials (e.g., a substituted aldehyde and hydroxylamine hydrochloride) in a suitable solvent.
Cyclization: Add a catalyst or reagent to facilitate the cyclocondensation reaction, often with heating.[13]
Workup: After the reaction is complete, quench the reaction and extract the product into an organic solvent.
Purification: Purify the crude product using techniques such as column chromatography or recrystallization.[7]
Characterization: Confirm the structure of the final product using analytical methods like NMR, mass spectrometry, and elemental analysis.
In Vitro Anticancer Activity Assay (MTT Assay)
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) for a specified duration (e.g., 48 or 72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.[10]
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
Compound Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate.
Inoculation: Inoculate each well with the microbial suspension.
Incubation: Incubate the plates under appropriate conditions (temperature and time) for microbial growth.
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[2]
Conclusion
The statistical analysis of experimental data for Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate and its analogs, while challenging due to the fragmented nature of the available literature, strongly suggests the therapeutic potential of the benzo[d]isoxazole scaffold. The compiled data on synthesis yields and biological activities provide a valuable, albeit preliminary, comparative framework for researchers. Future studies should focus on direct, head-to-head comparisons of promising derivatives under standardized conditions to enable more robust statistical analyses. Such efforts will be instrumental in advancing the development of novel benzo[d]isoxazole-based therapeutics.
References
Ahmed, S. M., Hussain, F. H., & Al-Masoudi, N. A. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences, 27(2), 1-10.
Abrol, S., Bodla, R. B., & Goswami, C. (2019). A Comprehensive Review on Benzothiazole Derivatives for their Biological Activities. International Journal of Pharmaceutical Sciences and Research, 10(7), 3196-3209.
Arya, G. C., Kaur, K., & Jaitak, V. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 41(15), 7245-7271.
Chem-Impex. (n.d.). Ethyl isoxazole-3-carboxylate. Retrieved from [Link]
Gennaro, M. C., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.
Cherukumalli, P. K. R., et al. (2020). Design, Synthesis, and Anticancer Activity of Bis-isoxazole Incorporated Benzothiazole Derivatives. Russian Journal of General Chemistry, 90(10), 1982-1988.
Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters, 11(3), 255-262.
Kakkar, S., & Narasimhan, B. (2019). A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. Mini-Reviews in Medicinal Chemistry, 19(12), 993-1011.
Palin, R., et al. (2011). Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(5), 1461-1465.
Mohan, C. G., & Gupta, S. (2015). Novel Benzisoxazole Derivatives as Potent and Selective Inhibitors of Acetylcholinesterase. Journal of Medicinal Chemistry, 58(15), 6166-6184.
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Executive Summary: Immediate Action Protocol Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate (CAS: 57764-50-8) is a functionalized heterocyclic ester commonly used as a pharmacophore intermediate. Due to its benzoisoxazol...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Immediate Action Protocol
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate (CAS: 57764-50-8) is a functionalized heterocyclic ester commonly used as a pharmacophore intermediate. Due to its benzoisoxazole core and phenolic moiety, it must be managed as Hazardous Organic Waste .
Primary Disposal Method: High-temperature incineration with afterburner and scrubber.
Waste Stream Classification: Non-Halogenated Organic (unless mixed with halogenated solvents).
Critical Prohibition:NEVER dispose of via sanitary sewer (sink) or general trash.
Immediate Spill Response: Contain with inert absorbent (Vermiculite/Sand); do not use combustible materials (sawdust).
Chemical Profile & Hazard Assessment
Effective disposal begins with understanding the physicochemical properties that dictate waste stream segregation.
Parameter
Data
Operational Implication
CAS Number
57764-50-8
Unique identifier for waste labeling.
Molecular Formula
C₁₀H₉NO₄
High Carbon/Oxygen content; suitable for fuel blending/incineration.
PPE (Nitrile gloves, P95 mask) is mandatory during waste transfer.
Scientist’s Note: While specific toxicological data for this exact derivative may be limited, the structural homology to 1,2-benzisoxazole dictates that we treat it as a potential sensitizer and combustible material. Always adopt the "Worst-Case" safety protocol.
Pre-Disposal: Segregation & Packaging
Proper segregation prevents cross-reactivity and ensures regulatory compliance (RCRA).
A. Waste Stream Decision Logic
The presence of the isoxazole nitrogen and the absence of halogens (F, Cl, Br, I) in the native molecule places this in the Non-Halogenated stream, provided it hasn't been dissolved in solvents like Dichloromethane (DCM).
Material: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if the waste is acidic (due to the phenolic group).
Labeling: Must adhere to EPA RCRA standards.
Constituents: "Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate" (Do not use abbreviations like "EHBIC").
Hazard Checkboxes: [x] Toxic [x] Irritant.
Disposal Methodologies
Scenario A: Disposal of Pure Solid Substance
Used for expired shelf-stock or surplus solid reagent.
Dissolution (Preferred):
Dissolve the solid in a combustible, non-halogenated solvent (e.g., Acetone, Methanol, or Ethanol).
Why? Liquid injection incineration is more efficient and ensures complete thermal destruction of the heterocyclic ring compared to bulk solid incineration.
Transfer: Pour into Stream C (Non-Halogenated) container.
Direct Solid Disposal:
If dissolution is not feasible, place the solid in a double-bagged polyethylene bag.
Place the bag inside a wide-mouth HDPE drum designated for Solid Hazardous Waste .
Scenario B: Disposal of Reaction Mixtures (Liquid)
Used for mother liquors, HPLC effluent, or reaction byproducts.
pH Adjustment:
Check pH. If highly acidic or basic (due to reagents used), neutralize to pH 5–9.
Caution: The ester group is susceptible to hydrolysis. Neutralize slowly to avoid exotherms.
Solvent Compatibility Check:
Ensure no oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) are present. If present, quench them before adding to the organic waste drum to prevent pressure buildup.
Transfer:
Use a funnel with a flash arrestor/strainer.
Log the volume added to the waste manifest immediately.
"Cradle-to-Grave" Destruction Pathway
Understanding the final fate of the chemical builds trust in the protocol. We utilize High-Temperature Incineration to break down the stable isoxazole ring.
Figure 2: The destruction pathway ensures the benzoisoxazole core is thermally decomposed into benign gases.
Emergency Procedures
Spill Response (Small Scale < 500g/mL):
Evacuate & Ventilate: Remove ignition sources.
PPE: Don double nitrile gloves, lab coat, and safety goggles.
Containment:
Solid: Cover with wet paper towels to prevent dust generation, then scoop into a disposal bag.
Liquid: Dike with vermiculite or clay absorbent. Do not use paper towels for large liquid spills if the solvent is flammable.
Decontamination: Wash the surface with a dilute soap/water solution. Collect the rinsate as hazardous waste.[8]
References
Sigma-Aldrich. (2024).[3] Safety Data Sheet: Benzo[d]isoxazole derivatives (General). Retrieved from
PubChem. (n.d.). Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate (CID 13180537). National Library of Medicine. Retrieved from
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from
Fisher Scientific. (2023). Chemical Resistance of Plastics and Waste Containers. Retrieved from